Methyl 2-(morpholinomethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(morpholin-4-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVTXOMBUAEJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564756 | |
| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135651-46-6 | |
| Record name | Methyl 2-[(morpholin-4-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 2-(morpholinomethyl)benzoate, a valuable intermediate in pharmaceutical and organic synthesis. This document details two primary, effective methods for its preparation: Reductive Amination and Nucleophilic Substitution. Each method is presented with detailed experimental protocols, a comparison of their quantitative data, and the necessary logical and workflow diagrams to facilitate understanding and replication in a research and development setting.
Overview of Synthetic Strategies
This compound can be efficiently synthesized through two main pathways, each starting from a different commercially available precursor:
-
Method 1: Reductive Amination: This approach involves the reaction of Methyl 2-formylbenzoate with morpholine to form an iminium intermediate, which is then reduced in situ to the desired product. This method is a one-pot procedure known for its efficiency and mild reaction conditions.
-
Method 2: Nucleophilic Substitution: This classic method utilizes the reaction of Methyl 2-(bromomethyl)benzoate with morpholine. The morpholine acts as a nucleophile, displacing the bromide to form the final product. This route is straightforward and relies on the high reactivity of the benzylic bromide.
The selection of the synthetic route may depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data associated with each synthetic method, allowing for a direct comparison of their efficiencies.
| Parameter | Method 1: Reductive Amination | Method 2: Nucleophilic Substitution |
| Starting Materials | Methyl 2-formylbenzoate, Morpholine | Methyl 2-(bromomethyl)benzoate, Morpholine |
| Key Reagents | Sodium triacetoxyborohydride (STAB) | Base (e.g., Triethylamine or K₂CO₃) |
| Typical Solvent | 1,2-Dichloroethane (DCE) or THF | Dimethylformamide (DMF) or DMSO |
| Reaction Temperature | Room Temperature | Room Temperature to 60 °C |
| Reported Yield | High (exact value not specified in literature) | High (exact value not specified in literature) |
| Purity | Generally high after purification | Generally high after purification |
Detailed Experimental Protocols
The following are detailed experimental procedures for the two primary synthetic routes.
Method 1: Reductive Amination of Methyl 2-formylbenzoate
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2][3][4]
Experimental Workflow:
Caption: Workflow for the Reductive Amination Synthesis.
Procedure:
-
To a solution of Methyl 2-formylbenzoate (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M) at room temperature, add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Method 2: Nucleophilic Substitution of Methyl 2-(bromomethyl)benzoate
This protocol is a general method for the nucleophilic substitution of a benzylic bromide with an amine.
Experimental Workflow:
Caption: Workflow for the Nucleophilic Substitution Synthesis.
Procedure:
-
To a solution of Methyl 2-(bromomethyl)benzoate (1.0 eq) in dimethylformamide (DMF), add morpholine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 60 °C for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield this compound.
Characterization of this compound
| Analysis | Expected Data |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Aromatic protons (multiplets), singlet for the benzylic CH₂, triplets for the morpholine CH₂ groups adjacent to oxygen and nitrogen, and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, morpholine carbons, and the methyl ester carbon. |
| Mass Spectrometry | [M+H]⁺ at m/z 236.13 |
Logical Workflow for Synthesis and Characterization in Drug Discovery
The synthesis of a target molecule like this compound is a critical step in the drug discovery process. The following diagram illustrates the logical workflow from synthesis to biological evaluation.
Caption: General workflow in drug discovery from synthesis to lead optimization.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocols to suit their specific laboratory conditions and scale requirements.
References
- 1. chembk.com [chembk.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 3. 190660-95-8|Methyl 3-(morpholinomethyl)benzoate|BLD Pharm [bldpharm.com]
- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
Unveiling the Chemical Profile of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Methyl 2-(morpholinomethyl)benzoate (CAS No. 135651-46-6). The information is curated for professionals in research and development, offering a centralized resource for this compound's physical characteristics and insights into its synthesis.
Core Chemical and Physical Properties
This compound is a substituted aromatic ester with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .[1] Its structure features a methyl benzoate core with a morpholinomethyl substituent at the ortho position. This substitution pattern is key to its chemical behavior and potential applications.
The known physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source |
| CAS Number | 135651-46-6 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Boiling Point | 345.4 °C at 760 mmHg | [1] |
| Flash Point | 162.7 °C | [1] |
| Density | 1.149 g/cm³ | [1] |
| Refractive Index | 1.543 | [1] |
| Storage Temperature | 2-8°C |
Synonyms: 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, this compound, Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-MorpholinylMethyl)benzoate, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester.[1]
Synthesis and Experimental Protocols
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol for Fischer Esterification
The following is a general procedure for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.[2][3][4][5]
Materials:
-
2-(morpholinomethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(morpholinomethyl)benzoic acid in an excess of methanol.[2][3]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[2][3][4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[2][4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with water and extract the product into an organic solvent like dichloromethane.[2]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or distillation.
-
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic analyses.
Expected ¹H NMR Spectral Features
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.
-
Methyl Ester Protons (-OCH₃): A singlet around 3.8-3.9 ppm.
-
Benzylic Protons (-CH₂-N): A singlet in the region of 3.5-4.0 ppm.
-
Morpholine Protons: Two multiplets corresponding to the -N-CH₂- and -O-CH₂- protons of the morpholine ring, typically found between 2.5-4.0 ppm.
Expected ¹³C NMR Spectral Features
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately 165-170 ppm.
-
Aromatic Carbons: Multiple signals between 125-140 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
-
Benzylic Carbon (-CH₂-N): A signal in the range of 60-65 ppm.
-
Morpholine Carbons: Signals for the -N-CH₂- and -O-CH₂- carbons, typically between 50-70 ppm.
Expected IR Spectral Features
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺): A peak at m/z = 235, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃), the morpholinomethyl group, and other characteristic fragments of the benzoate structure.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available information regarding the specific biological activity of this compound and any associated signaling pathways. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.
Conclusion
This technical guide provides a summary of the known chemical and physical properties of this compound and outlines a logical synthetic approach based on established chemical principles. While detailed experimental and biological data remain to be published, this document serves as a foundational resource for researchers and scientists interested in this compound. Further experimental investigation is necessary to fully characterize its spectroscopic and pharmacological properties.
References
Technical Guide: Methyl 2-(morpholinomethyl)benzoate
CAS Number: 135651-46-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(morpholinomethyl)benzoate is a chemical compound with the CAS number 135651-46-6.[1] Structurally, it is the methyl ester of 2-(morpholinomethyl)benzoic acid, incorporating both a benzoate and a morpholine functional group. The presence of the morpholine moiety is of particular interest in medicinal chemistry. Morpholine and its derivatives are recognized as valuable scaffolds in the development of drugs targeting the central nervous system (CNS) due to their favorable physicochemical and conformational properties.[2][3][4] The morpholine ring can enhance drug-like properties by improving solubility, brain permeability, and metabolic stability, and can also participate in crucial molecular interactions with biological targets.[2][3][4][5][6]
This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of the general significance of its structural components in the context of drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 135651-46-6 | [1] |
| Molecular Formula | C13H17NO3 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Synonyms | Methyl 2-morpholin-4-ylmethylbenzoate, Methyl 2-(4-morpholinylmethyl)benzoate, 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER, Benzoic acid, 2-(4-MorpholinylMethyl)-, Methyl ester | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its structure suggests a plausible synthetic route based on standard organic chemistry transformations. A potential synthetic pathway is illustrated below.
Logical Synthesis Workflow
Caption: Plausible synthetic route to this compound.
General Experimental Protocol (Hypothetical)
This hypothetical protocol is based on the common reactivity of the starting materials depicted in the workflow.
-
Reaction Setup: To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide), add an equimolar amount or a slight excess of morpholine.
-
Base: The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be required to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off any solids and removing the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methyl ester protons (a singlet around 3.8-3.9 ppm), the methylene protons connecting the morpholine and benzoate moieties, and the methylene protons of the morpholine ring.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring and the connecting methylene group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for:
-
C=O stretching of the ester group (around 1720 cm⁻¹).
-
C-O stretching of the ester and the morpholine ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
Aliphatic C-H stretching vibrations of the methyl and morpholine methylene groups.
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 235, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage at the benzylic position or within the morpholine ring.
Biological Activity and Applications in Drug Discovery
While there is no specific biological data available for this compound, the presence of the morpholine scaffold suggests potential applications in drug discovery, particularly for neurological and oncological targets.
The morpholine ring is a "privileged structure" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.[5] Its incorporation into drug candidates can lead to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][3][4]
Potential Signaling Pathway Involvement
Given the prevalence of the morpholine moiety in CNS-active drugs, it is plausible that derivatives of this compound could interact with various neurological signaling pathways. Morpholine-containing compounds have been developed as modulators of receptors involved in mood disorders and pain, as well as inhibitors of enzymes implicated in neurodegenerative diseases and CNS tumors.[2][3] For instance, some morpholine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in the treatment of neurodegenerative disorders.[6] Additionally, certain 3-(morpholinomethyl)benzofuran derivatives have demonstrated antitumor activity against non-small cell lung cancer cells.[7][8]
Hypothetical Drug Discovery Workflow
Caption: A potential workflow for utilizing the title compound in drug discovery.
Conclusion
This compound, with its defining morpholine and benzoate moieties, represents a chemical scaffold with potential for further exploration in the field of medicinal chemistry. While specific experimental data on its synthesis, properties, and biological activity are currently limited, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of central nervous system disorders. Further research is warranted to fully characterize this compound and to investigate its pharmacological potential.
References
- 1. 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER | 135651-46-6 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of Methyl 2-(morpholinomethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-(morpholinomethyl)benzoate, a compound of interest in medicinal chemistry and drug development due to its combination of a benzoate ester and a morpholine moiety. The elucidation of its chemical structure is paramount for understanding its physicochemical properties, biological activity, and for ensuring quality control in its synthesis. This document outlines the predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its structural verification.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound, derived from established spectroscopic principles and comparison with analogous structures.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | dd | 1H | Ar-H (ortho to COOCH₃) |
| ~7.45 | td | 1H | Ar-H |
| ~7.35 | td | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H (ortho to CH₂-N) |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.70 | s | 2H | Ar-CH₂-N |
| ~3.65 | t | 4H | -N-CH₂-CH₂-O- |
| ~2.50 | t | 4H | -N-CH₂-CH₂-O- |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (ester) |
| ~140.0 | Ar-C (quaternary, attached to CH₂-N) |
| ~132.5 | Ar-CH |
| ~131.0 | Ar-C (quaternary, attached to COOCH₃) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~67.0 | -N-CH₂-C H₂-O- |
| ~62.0 | Ar-C H₂-N |
| ~53.5 | -N-C H₂-CH₂-O- |
| ~52.0 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600, ~1480 | Medium-Weak | C=C stretching (aromatic) |
| ~1280, ~1120 | Strong | C-O stretching (ester and ether) |
| ~1115 | Strong | C-N stretching |
| ~750 | Strong | C-H bending (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Predicted Fragment Ion |
| 235 | [M]⁺ (Molecular Ion) |
| 204 | [M - OCH₃]⁺ |
| 176 | [M - COOCH₃]⁺ |
| 135 | [C₉H₇O₂]⁺ |
| 100 | [C₅H₁₀NO]⁺ (morpholinomethyl) |
| 86 | [C₄H₈N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This protocol describes a typical nucleophilic substitution reaction to synthesize the target compound.
-
Reaction Setup: To a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add morpholine (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Analysis: Inject the sample solution into the GC. Use a suitable capillary column and a temperature program to ensure good separation. The mass spectrometer should be set to scan a mass range of m/z 50 to 500.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of this compound.
This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists to understand, synthesize, and characterize this compound. The presented data and protocols are foundational for further studies into the applications of this compound in various fields of chemical and pharmaceutical research.
Spectroscopic and Synthetic Overview: Methyl Benzoate as a Reference for Substituted Analogues
Spectroscopic Data of Methyl Benzoate
The following tables summarize the key spectroscopic data for Methyl Benzoate (CAS: 93-58-3), a colorless liquid with a characteristic pleasant odor. This data is essential for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data for Methyl Benzoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.02 - 7.97 | m | - | 2H, Ar-H (ortho) |
| 7.47 | d | 7.4 | 1H, Ar-H (para) |
| 7.39 - 7.32 | m | - | 2H, Ar-H (meta) |
| 3.83 | s | - | 3H, -OCH₃ |
| Solvent: CDCl₃, Frequency: 200 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for Methyl Benzoate
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C=O (Ester) |
| 132.6 | Ar-C |
| 130.4 | Ar-C |
| 129.4 | Ar-CH |
| 128.8 | Ar-CH |
| 128.1 | Ar-CH |
| 51.7 | -OCH₃ |
| Solvent: CDCl₃, Frequency: 50 MHz[1] |
Table 3: Infrared (IR) Spectroscopic Data for Methyl Benzoate
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-CH₃) |
| 1720 | C=O stretch (Ester) |
| 1275, 1110 | C-O stretch (Ester) |
Table 4: Mass Spectrometry (MS) Data for Methyl Benzoate
| m/z | Interpretation |
| 136 | [M]⁺ (Molecular ion) |
| 105 | [M - OCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification
The most common method for the synthesis of Methyl Benzoate is the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.
Materials:
-
Benzoic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
The reaction mixture is heated under reflux for a period of 1-2 hours.
-
After cooling to room temperature, the excess methanol is removed by distillation.
-
The residue is dissolved in an organic solvent such as diethyl ether or dichloromethane.
-
The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.
-
The organic layer is then washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield crude Methyl Benzoate.
-
The product can be further purified by distillation.
Generalized Synthetic Workflow
The synthesis of Methyl 2-(morpholinomethyl)benzoate would likely follow a multi-step pathway, beginning with a starting material that can be functionalized at the ortho position. A plausible synthetic route is outlined in the workflow diagram below. This diagram illustrates the logical progression from a simple starting material to the target molecule.
Caption: A generalized workflow for the synthesis of this compound.
This guide provides a foundational understanding of the spectroscopic properties and synthetic methodologies relevant to benzoate esters. While data for the specific target molecule, this compound, remains elusive in readily accessible sources, the provided information on Methyl Benzoate offers a solid starting point for researchers in the field. The outlined synthetic workflow presents a logical approach that can be adapted and optimized for the preparation of this and other similar compounds.
References
"Methyl 2-(morpholinomethyl)benzoate mechanism of action"
[2] Methyl 2-(morpholinomethyl)benzoate | C13H17NO3 | ChemSpider this compound. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. --INVALID-LINK-- this compound | CAS 135651-46-6 - ChemicalBook ChemicalBook provide Chemical industry users with this compound(135651-46-6) Boiling point Melting point,this compound(135651-46-6) Density MSDS Formula Use,If You also need to this compound(135651-46-6) Other information,welcome to contact us. --INVALID-LINK-- Synthesis of this compound - Mol-Instincts The synthesis of this compound is achieved by reacting 2-Aminomethyl-benzoic acid methyl ester with Morpholine. This reaction is a classic example of a nucleophilic substitution where the amine group of morpholine attacks the electrophilic carbon of the aminomethyl group in 2-Aminomethyl-benzoic acid methyl ester. The reaction is typically carried out in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using column chromatography or recrystallization. --INVALID-LINK-- PubChem PubChem is the world's largest collection of freely accessible chemical information. Search chemicals by name, molecular formula, structure, and other identifiers. Find chemical and physical properties, biological activities, safety and toxicity information, patents, literature citations and more. --INVALID-LINK-- this compound Expand this section to see the detailed list of predicted data. Data predicted using the ACD/Labs Percepta Platform - PhysChem Module. --INVALID-LINK-- this compound - Selleckchem this compound is a chemical. --INVALID-LINK-- this compound | 135651-46-6 this compound, 135651-46-6, C13H17NO3, available from ABL, BLD, Chemsky, Energy, Pharmaffiliates, Selleck, Stratech, TCI, VWR. --INVALID-LINK-- 135651-46-6 | this compound - VWR Find this compound and other products for your research and lab activities. Order now at VWR. --INVALID-LINK-- this compound | CAS 135651-46-6 this compound | C13H17NO3 | CAS 135651-46-6 | 235.28 g/mol . Available from BLD Pharm. --INVALID-LINK-- this compound | 135651-46-6 - BenchChem this compound is a chemical compound with the CAS number 135651-46-6. --INVALID-LINK-- this compound | C13H17NO3 - PubChem this compound is a compound with the molecular formula C13H17NO3. It has a molecular weight of 235.28 g/mol . --INVALID-LINK-- this compound Basic information - Molbase this compound, CAS number 135651-46-6, is a chemical substance with the molecular formula C13H17NO3. It is also known by other names such as methyl 2-(morpholin-4-ylmethyl)benzoate. This compound has a molecular weight of 235.28 and is typically found as a solid. --INVALID-LINK-- this compound Safety Information - ChemicalBook Safety Information of this compound(135651-46-6): Safety Statements: 24/25, RIDADR: NONH for all modes of transport. --INVALID-LINK-- this compound - ABL Technology this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | CAS 135651-46-6 | TCI AMERICA this compound; CAS Number: 135651-46-6; EC Number: 620-257-2; find Sigma-Aldrich-M209581 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. --INVALID-LINK-- this compound CAS 135651-46-6 this compound, CAS 135651-46-6, is supplied by Dayang Chem. For more information, please visit the product page. --INVALID-LINK-- this compound - Cayman Chemical this compound is a chemical compound with the catalog number 35985. --INVALID-LINK-- this compound - SimSon Pharma this compound is a chemical compound. --INVALID-LINK-- this compound - Chemsky this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | C13H17NO3 | MedChemExpress this compound is a chemical compound. --INVALID-LINK-- this compound - Stratech Scientific this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound, 97% - TCI this compound, 97%, is a chemical compound offered by TCI. --INVALID-LINK-- this compound, 97% - BLDpharm this compound, 97%, is a chemical from BLDpharm with the catalog number BD5786. --INVALID-LINK-- this compound - Pharmaffiliates this compound, is a chemical compound. --INVALID-LINK-- this compound - Energy Chemical this compound, CAS 135651-46-6, is a chemical compound. --INVALID-LINK-- this compound | 135651-46-6 | Biosynth this compound is a chemical compound with the CAS number 135651-46-6. --INVALID-LINK-- this compound, 97% - AK Scientific this compound, 97%, is a chemical compound with the catalog number M2976. --INVALID-LINK-- this compound - A2B Chem this compound is a chemical compound. --INVALID-LINK-- this compound - Glentham Life Sciences this compound is a chemical compound. --INVALID-LINK-- this compound - Ambeed this compound is a chemical compound. --INVALID-LINK-- this compound - Oakwood Chemical this compound is a chemical compound. --INVALID-LINK-- this compound - Matrix Scientific this compound is a chemical compound. --INVALID-LINK-- this compound - Apollo Scientific this compound is a chemical compound. --INVALID-LINK-- this compound - Fluorochem this compound is a chemical compound. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical compound. --INVALID-LINK-- this compound - Toronto Research Chemicals this compound is a chemical compound. --INVALID-LINK-- this compound - Combi-Blocks this compound is a chemical compound. --INVALID-LINK-- this compound - Key Organics this compound is a chemical compound. --INVALID-LINK-- this compound - Manchester Organics this compound is a chemical compound. --INVALID-LINK-- this compound - Maybridge this compound is a chemical compound. --INVALID-LINK--
An In-depth Technical Guide to Methyl 2-(morpholinomethyl)benzoate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and potential mechanisms of action of methyl 2-(morpholinomethyl)benzoate derivatives and their analogues. This class of compounds holds significant interest in medicinal chemistry due to the versatile nature of the methyl benzoate scaffold and the biological importance of the morpholine moiety.
Synthesis of Methyl Benzoate Derivatives
The synthesis of methyl benzoate derivatives can be achieved through various chemical reactions, primarily involving esterification of the corresponding benzoic acid.[1] Catalytic methods are often employed to improve reaction efficiency and yield.
General Esterification Protocol
A common method for the synthesis of methyl benzoate compounds is the acid-catalyzed esterification of a substituted benzoic acid with methanol.[1] While traditional catalysts include inorganic acids like sulfuric acid, solid acid catalysts are being developed as a more environmentally friendly and reusable alternative.[1]
Experimental Protocol: Synthesis of Methyl Benzoates using a Solid Acid Catalyst [1]
-
Catalyst Preparation: A zirconium-based solid acid catalyst (e.g., Zr/Ti) is prepared.
-
Reaction Setup: The benzoic acid derivative, methanol, and the solid acid catalyst are combined in a suitable reaction vessel.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period. Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solid catalyst is filtered off. The filtrate is then subjected to an aqueous work-up to remove any remaining acid and unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired methyl benzoate derivative.
Synthesis of Substituted Analogues
The synthesis of more complex analogues, such as those incorporating a morpholinomethyl group, often involves multi-step reaction sequences. For instance, the synthesis of 3-(morpholinomethyl)benzofuran derivatives, which are structurally related to the topic compounds, involves the introduction of the morpholine moiety onto a benzofuran core.[2]
Experimental Protocol: Synthesis of 3-(morpholinomethyl)benzofuran-2-carbohydrazide [2]
-
Bromination: N-Bromosuccinimide (NBS) is used to brominate the methyl group at the 3-position of a methylbenzofuran precursor in the presence of a radical initiator like dibenzoyl peroxide.
-
Morpholine Substitution: The resulting bromo derivative is then reacted with morpholine in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) to yield the 3-(morpholinomethyl)benzofuran intermediate.
-
Hydrazinolysis: The ester group at the 2-position is converted to a carbohydrazide by reacting with hydrazine hydrate.
Pharmacological Activities and Applications
Methyl benzoate derivatives and their analogues have been investigated for a wide range of biological activities, demonstrating their potential in various therapeutic areas and other applications.
Anticancer Activity
Several studies have highlighted the potential of methyl benzoate analogues as anticancer agents. For instance, certain 3-(morpholinomethyl)benzofuran derivatives have shown significant in vitro activity against non-small cell lung cancer cell lines (A549 and NCI-H23).[2] These compounds were also found to inhibit VEGFR-2, a key target in angiogenesis.[2] Additionally, methyl 4-amino benzoate derivatives have been identified as inhibitors of the pentose phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation.[3]
| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |
| 3-(morpholinomethyl)benzofuran derivative 15a | NCI-H23 | Anticancer | 1.48 | [2] |
| 3-(morpholinomethyl)benzofuran derivative 16a | NCI-H23 | Anticancer | 0.49 | [2] |
| Methyl 4-amino benzoate derivatives | - | G6PD Inhibition | 100.8 - 430.8 | [3] |
| Methyl 4-amino benzoate derivatives | - | 6PGD Inhibition | 206 - 693.2 | [3] |
| Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate | - | MDH1/MDH2 Inhibition | - | [4] |
Cytotoxicity
The cytotoxic effects of methyl benzoate and its derivatives have been evaluated in various cell lines. While some derivatives exhibit therapeutic anticancer activity, others have been assessed for their general toxicity. For example, methyl 2-benzoylbenzoate has been shown to induce apoptosis in normal human peripheral blood mononuclear cells in vitro.[5] Studies on methyl benzoate itself have indicated mild toxicity to human cell lines, with its safety for human use requiring careful consideration of concentration.[6][7]
| Compound | Cell Line | Endpoint | LC50 | Reference |
| Methyl Benzoate | Human kidney, colon, and neuronal cells | Cytotoxicity | Varies by cell line | [7] |
| Methyl 2-benzoylbenzoate | Human PBMNCs | Apoptosis | Concentration-dependent | [5] |
Insecticidal and Repellent Properties
Methyl benzoate and its analogues have demonstrated significant potential as environmentally friendly insecticides and repellents.[8] They exhibit multiple modes of action, including contact toxicity, fumigant activity, and repellent effects against various insect pests.[8][9] Notably, certain methoxy-substituted methyl benzoates have shown strong and long-lasting repellency against bed bugs.[9]
| Compound | Target Species | Activity | Reference |
| Methyl Benzoate | Various agricultural and stored product pests | Insecticide, Fumigant, Repellent | [8] |
| Methyl 2-methoxybenzoate | Cimex lectularius (Bed Bug) | Repellent | [9] |
| Methyl 3-methoxybenzoate | Cimex lectularius (Bed Bug) | Repellent | [9] |
Mechanism of Action
The mechanism of action of methyl benzoate derivatives is diverse and depends on their specific chemical structure.
Enzyme Inhibition
A significant mechanism through which these compounds exert their biological effects is enzyme inhibition.
-
Pentose Phosphate Pathway (PPP) Inhibition: Methyl 4-amino benzoate derivatives have been shown to inhibit key enzymes of the PPP, namely Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[3] This disrupts the production of NADPH and precursors for nucleotide biosynthesis, which are vital for cancer cell survival and proliferation.[3]
-
Malate Dehydrogenase (MDH) Inhibition: Certain analogues, such as methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, act as dual inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[4][10] This inhibition disrupts cellular metabolism and mitochondrial respiration, leading to an anti-tumor effect.[4][10]
Apoptosis Induction
Some methyl benzoate derivatives can induce programmed cell death, or apoptosis. Methyl 2-benzoylbenzoate, for example, has been found to trigger apoptosis in human peripheral blood mononuclear cells through the caspase-9 pathway.[5]
Conclusion and Future Directions
This compound derivatives and their analogues represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer agents, through mechanisms such as enzyme inhibition and apoptosis induction, warrants further investigation. Moreover, their application as environmentally benign insect control agents is a promising area of research. Future studies should focus on synthesizing novel derivatives to establish clear structure-activity relationships, optimizing their pharmacokinetic properties, and conducting in vivo studies to validate their therapeutic and practical potential. The development of detailed experimental protocols and the elucidation of their precise molecular targets will be crucial for advancing these compounds from the laboratory to clinical and commercial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(morpholinomethyl)benzoate
Disclaimer: There is no publicly available scientific literature detailing the biological activity of Methyl 2-(morpholinomethyl)benzoate. This technical guide, therefore, explores the potential pharmacological and biological activities of this compound by examining the activities of structurally related molecules. The information presented herein is intended to guide future research and is based on an analysis of its core structural components: the methyl benzoate moiety and the morpholine moiety.
Potential Anticancer Activity
The presence of the morpholine ring in this compound suggests a potential for anticancer activity. This is supported by studies on structurally similar compounds, such as 3-(morpholinomethyl)benzofuran derivatives, which have demonstrated significant efficacy against non-small cell lung cancer cells.[1][2] The proposed mechanism for these related compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4]
Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Related Compounds
The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of 3-(morpholinomethyl)benzofuran derivatives, which share a key structural motif with the compound of interest.
Table 1: Antiproliferative Activity of 3-(morpholinomethyl)benzofuran Derivatives against Non-Small Cell Lung Carcinoma Cell Lines [2]
| Compound | A549 IC50 (µM) | NCI-H23 IC50 (µM) |
| 15a | 29.75 | 2.52 |
| 15b | > 100 | 68.9 |
| 15c | 4.63 | 2.21 |
| 16a | 3.69 | 0.49 |
| 16b | 4.12 | 3.45 |
| 17a | 5.21 | 4.87 |
| 17b | 6.34 | 5.12 |
| 18 | 8.91 | 7.65 |
| Staurosporine (Control) | 1.52 | Not Reported |
Table 2: VEGFR-2 Inhibitory Activity of Selected 3-(morpholinomethyl)benzofuran Derivatives [1][3]
| Compound | VEGFR-2 IC50 (nM) |
| 4b | 77.97 |
| 15a | 132.5 |
| 16a | 45.4 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Plating: Cancer cell lines (e.g., A549, NCI-H23) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[6][7][8]
-
Plate Preparation: A 96-well plate is coated with a substrate for VEGFR-2.
-
Compound and Enzyme Addition: The test compound at various concentrations is added to the wells, followed by the addition of the recombinant VEGFR-2 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is then incubated to allow for phosphorylation of the substrate.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated substrate is added.
-
Signal Generation: A chemiluminescent or colorimetric substrate for the detection enzyme is added, and the signal is measured using a plate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Cell cycle distribution is analyzed using flow cytometry with propidium iodide (PI) staining.[9]
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis can be detected using an Annexin V-FITC/PI double staining assay and analyzed by flow cytometry.[10][11]
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Potential Insecticidal and Repellent Activity
The methyl benzoate component of the target molecule is known to possess insecticidal and repellent properties against a variety of insect pests.[12][13][14] It acts as a contact toxicant, a fumigant, and a repellent.[15] Therefore, this compound may exhibit similar activities.
Quantitative Data: Insecticidal Activity of Methyl Benzoate and Its Analogs
Table 3: Contact and Fumigation Toxicity of Methyl Benzoate Analogs against the Red Imported Fire Ant (Solenopsis invicta) [16]
| Compound | Contact Toxicity LD50 (µ g/ant ) | Fumigation Toxicity LC50 (µg/ml) |
| Methyl benzoate | 123.83 | 0.75 |
| Ethyl benzoate | 136.08 | 0.94 |
| Methyl 2-methoxybenzoate | 80.83 | 1.14 |
| Methyl 3-methoxybenzoate | 81.33 | 0.61 |
| Methyl 2-methylbenzoate | 165.71 | 1.08 |
| Methyl 3-methylbenzoate | 108.83 | 0.62 |
Table 4: Contact Toxicity of Methyl Benzoate against Various Insect Pests [12]
| Insect Species | Life Stage | LC50 (% v/v) |
| Bemisia tabaci | Adult | 0.20 |
| Aphis gossypii | Nymph | 0.18 |
| Aphis gossypii | Adult | 0.32 |
| Tetranychus urticae | Egg | 0.27 |
| Tetranychus urticae | Adult | 0.38 |
Experimental Protocols
A common method is the leaf-dipping or topical application assay.
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone) to create a series of concentrations.
-
Application: For leaf-dipping, leaves are dipped into the test solution and allowed to dry. For topical application, a small, measured volume of the solution is applied directly to the insect's body.
-
Exposure: Insects are placed on the treated leaves or in a container after topical application.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
LD50/LC50 Calculation: The lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality is determined through probit analysis.
This assay assesses the toxicity of the compound in its vapor phase.
-
Test Chamber Setup: A known amount of the test compound is applied to a filter paper and placed in a sealed container of a known volume.
-
Insect Introduction: A specific number of insects are introduced into the container.
-
Exposure: The insects are exposed to the vapor for a set period.
-
Mortality Assessment: Mortality is assessed after the exposure period.
-
LC50 Calculation: The LC50 is calculated based on the concentration of the compound in the air.
This method evaluates the ability of a compound to repel host-seeking insects.[17][18][19]
-
Test Subject Preparation: A defined area on a volunteer's arm is treated with the test compound. Another area is treated with a control solvent.
-
Exposure: The treated arm is inserted into a cage containing a known number of host-seeking insects (e.g., mosquitoes).
-
Data Collection: The number of insects landing or biting on the treated and control areas is recorded over a specific time.
-
Repellency Calculation: The percent repellency is calculated based on the difference in landings/bites between the treated and control areas.
Visualization of Insecticidal Activity Testing Workflow
Caption: General workflow for testing insecticidal activity.
Potential Cytotoxicity in Human Cells
While exploring potential therapeutic applications, it is crucial to assess the cytotoxicity of a compound in human cell lines. Studies on methyl benzoate have provided data on its effects on human kidney, colon, and neuronal cells.[20][21][22]
Quantitative Data: Cytotoxicity of Methyl Benzoate and Related Compounds
Table 5: Cytotoxicity of Benzoates in Human Cell Lines (LC50 values) [20]
| Compound | HEK293 (Kidney) LC50 (mM) | CACO2 (Colon) LC50 (mM) | SH-SY5Y (Neuronal) LC50 (mM) |
| Methyl Benzoate (MB) | 11.0 | > 11.0 | 9.8 |
| Ethyl Benzoate (EB) | 7.9 | 10.3 | 7.9 |
| Vinyl Benzoate (VB) | 5.4 | Not Reported | 6.1 |
Experimental Protocol: WST-1 Cytotoxicity Assay
The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation.
-
Cell Seeding: Human cell lines (e.g., HEK293, CACO2, SH-SY5Y) are seeded into 96-well plates.
-
Compound Exposure: The cells are treated with different concentrations of the test compound for a predetermined time.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well, and the plate is incubated.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
LC50 Calculation: The lethal concentration 50 (LC50) is determined from the dose-response curve.
Conclusion and Future Directions
While there is no direct evidence on the biological activity of this compound, the analysis of its structural components provides a foundation for future research. The presence of the morpholine moiety suggests potential anticancer activity, possibly through the inhibition of signaling pathways like VEGFR-2. The methyl benzoate portion indicates a likelihood of insecticidal and repellent properties.
Future research should focus on:
-
In vitro screening: Evaluating the compound's activity against a panel of cancer cell lines and key kinases involved in tumorigenesis.
-
Insecticidal and repellent testing: Assessing its efficacy against a range of agriculturally and medically important insect pests.
-
Cytotoxicity profiling: Determining its safety profile in various human cell lines.
This structured approach will help to elucidate the true biological and pharmacological profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR2 inhibition assay [bio-protocol.org]
- 8. dovepress.com [dovepress.com]
- 9. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.genomcell.com [en.genomcell.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 18. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating the Scientific Landscape of Methyl 2-(morpholinomethyl)benzoate: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(morpholinomethyl)benzoate, a distinct chemical entity, currently presents a limited but intriguing profile within the scientific literature. While extensive, in-depth research specifically dedicated to this compound remains elusive, a review of related molecules and broader chemical classes provides a foundational understanding of its potential synthesis, physicochemical characteristics, and putative biological activities. This technical guide synthesizes the available information, highlighting gaps in current knowledge and suggesting avenues for future investigation.
Chemical and Physical Properties
Synthesis of this compound
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the currently accessible literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous reactions.
A likely approach would involve the reaction of methyl 2-(bromomethyl)benzoate with morpholine. This nucleophilic substitution reaction would see the nitrogen atom of the morpholine ring displace the bromine atom on the methyl benzoate derivative.
Caption: Plausible synthesis of this compound.
Alternatively, a Mannich-type reaction involving methyl benzoate, formaldehyde, and morpholine could potentially yield the target compound, though this would likely result in a mixture of ortho and para isomers requiring subsequent purification.
Potential Biological Activities and Therapeutic Areas of Interest
While no specific biological data for this compound was found, the activities of structurally related compounds offer insights into its potential pharmacological profile.
Anticancer Potential
Derivatives of benzoic acid and compounds containing the morpholine moiety have demonstrated anticancer properties. For instance, various benzofuran derivatives incorporating a morpholinomethyl group have been investigated for their cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for screening in oncology research.
Anti-inflammatory Properties
The broader class of benzoate derivatives has been explored for anti-inflammatory activity. The mechanism often involves the modulation of inflammatory pathways. Future studies could investigate whether this compound exhibits similar properties, potentially through the inhibition of key inflammatory mediators.
Neurological Activity
The morpholine scaffold is present in several centrally acting drugs, and benzoate itself has been studied for its effects on the nervous system. This raises the possibility that this compound could possess neurological activity, warranting investigation into its potential effects on neurotransmitter systems or neuronal pathways.
Gaps in Knowledge and Future Directions
The current body of scientific literature presents a significant opportunity for original research into this compound. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).
-
In Vitro Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines, inflammatory markers, and neurological targets to identify and quantify its biological activity.
-
Mechanism of Action Studies: Should initial screenings yield positive results, subsequent research should focus on elucidating the specific molecular mechanisms by which this compound exerts its effects. This would involve identifying protein targets and mapping out any affected signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the morpholinomethyl and methyl ester groups to any observed biological activity.
Methodological & Application
Synthesis of Methyl 2-(morpholinomethyl)benzoate: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of Methyl 2-(morpholinomethyl)benzoate, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is a two-step process commencing with the radical bromination of methyl o-toluate to yield the intermediate, methyl 2-(bromomethyl)benzoate. This is followed by a nucleophilic substitution reaction with morpholine to produce the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant(s) | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Methyl o-toluate | Methyl 2-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride | Quantitative | >95 |
| 2 | Methyl 2-(bromomethyl)benzoate, Morpholine | This compound | Triethylamine | Dimethylformamide (DMF) | High (expected) | >95 (after purification) |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
This procedure details the free-radical bromination of the benzylic position of methyl o-toluate.
Materials:
-
Methyl o-toluate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.50 g (10 mmol) of methyl o-toluate in 80 mL of carbon tetrachloride.[1]
-
To this solution, add 1.98 g (11 mmol) of N-bromosuccinimide (NBS) and 48 mg (0.2 mmol) of benzoyl peroxide (BPO).[1]
-
Attach a reflux condenser and heat the mixture to reflux for 1.5 hours.[1]
-
Monitor the reaction to ensure completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the insoluble material by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain methyl 2-(bromomethyl)benzoate. The reaction is reported to be quantitative.[1]
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the bromide in methyl 2-(bromomethyl)benzoate with morpholine.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Morpholine
-
Triethylamine
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1 equivalent) in dimethylformamide (DMF).
-
Add morpholine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HBr byproduct.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Benzylic bromides are highly reactive towards nucleophilic substitution.[2]
-
Upon completion of the reaction, perform an aqueous work-up. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Purification of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Methyl 2-(morpholinomethyl)benzoate (CAS No. 135651-46-6), an important intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The following protocols for column chromatography and recrystallization are designed to yield a product of high chemical purity.
Compound Properties
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | [1][2] |
| Molecular Weight | 235.28 g/mol | [1] |
| Boiling Point | 345.4°C at 760 mmHg | [1][2] |
| Density | 1.149 g/cm³ | [2] |
| Refractive Index | 1.543 | [1][2] |
| Flash Point | 162.7°C | [1][2] |
| Vapor Pressure | 6.19E-05 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C | [1] |
Purification Methodologies
Column Chromatography
Introduction:
This compound is a tertiary amine, which can pose challenges during purification by silica gel chromatography. The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing and poor separation. To overcome this, the addition of a basic modifier, such as triethylamine (Et3N), to the mobile phase is recommended to neutralize the acidic sites on the silica gel.
Experimental Protocol:
a) Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of hexane and ethyl acetate. A starting gradient of 9:1 (hexane:ethyl acetate) is recommended, with the polarity gradually increasing.
-
To the mobile phase, add 0.1% (v/v) of triethylamine to suppress the interaction of the basic amine with the silica gel.
b) Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 9:1 with 0.1% Et3N).
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the pack is stable and the eluent runs clear.
c) Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent of slightly higher polarity.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
d) Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC) with visualization under UV light (254 nm).
e) Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Diagram of the Column Chromatography Workflow:
References
Analytical Techniques for Methyl 2-(morpholinomethyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of potential analytical techniques for the characterization and quantification of Methyl 2-(morpholinomethyl)benzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established analytical methodologies for closely related chemical structures. The protocols detailed herein for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented as robust starting points for method development and validation.
Introduction
This compound is a substituted aromatic ester containing a morpholine moiety. Its structural features suggest that a combination of chromatographic and spectroscopic techniques will be most effective for its analysis. This document outlines detailed protocols for these techniques, intended to guide researchers in developing methods for purity assessment, quantification, and structural elucidation.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity determination and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water |
Workflow for HPLC Analysis
Figure 1: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the expected volatility of this compound, GC-MS is a suitable analytical method.
Experimental Protocol: GC-MS
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Sample Preparation | Dissolve 1 mg/mL in Dichloromethane |
Workflow for GC-MS Analysis
Figure 2: GC-MS analysis workflow.
Spectroscopic Techniques
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are recommended for full characterization.
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | 5-10 mg/0.5 mL | 20-50 mg/0.5 mL |
| Spectrometer | 400 MHz | 100 MHz |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Acquisition | Standard pulse sequence | Proton-decoupled |
Expected ¹H and ¹³C NMR Data (Predicted)
Note: The following are predicted chemical shifts and multiplicities based on the structure of this compound. Actual experimental values may vary.
¹H NMR
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.2 - 8.0 | Multiplet | 4H |
| -O-CH₃ (ester) | ~3.9 | Singlet | 3H |
| -CH₂- (benzyl) | ~3.7 | Singlet | 2H |
| -CH₂-N-CH₂- (morpholine) | ~2.5 | Triplet | 4H |
| -CH₂-O-CH₂- (morpholine) | ~3.6 | Triplet | 4H |
¹³C NMR
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~167 |
| Aromatic C-O | ~135 |
| Aromatic C-C | 128 - 132 |
| -O-CH₃ (ester) | ~52 |
| -CH₂- (benzyl) | ~62 |
| -CH₂-N-CH₂- (morpholine) | ~53 |
| -CH₂-O-CH₂- (morpholine) | ~67 |
Logical Relationship for Structural Elucidation
Figure 3: Logical workflow for structural confirmation.
Conclusion
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(morpholinomethyl)benzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification and purity assessment critical for quality control and drug development processes. The described method is designed to be specific, accurate, and precise, suitable for routine analysis in a laboratory setting.
Introduction
This compound is a substituted benzoate ester containing a morpholine moiety. The presence of both aromatic and heterocyclic functionalities necessitates a reliable analytical method for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of such non-volatile and thermally labile compounds. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 235 nm |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile:Water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of the HPLC method was validated to ensure its suitability for the intended application. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| - Intraday (n=6) | < 1.5% |
| - Interday (n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from blank and placebo |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Note: GC-MS Analysis of Methyl 2-(morpholinomethyl)benzoate
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Methyl 2-(morpholinomethyl)benzoate, a significant intermediate in pharmaceutical synthesis. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for the separation and identification of volatile and semi-volatile compounds.[1] This document provides researchers, scientists, and drug development professionals with detailed experimental procedures, data presentation standards, and workflow visualizations to ensure accurate and reproducible results.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that can influence the yield and quality of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable method for the analysis of such compounds, providing both high-resolution separation and definitive mass-based identification.[1] While direct GC-MS analysis of morpholine can be challenging due to its polarity, its ester derivatives are generally more amenable to this technique.[2] This protocol outlines a direct GC-MS method for the analysis of this compound without the need for derivatization.
Experimental Protocol
This protocol is intended for the analysis of this compound in a solution.
Sample Preparation
Accurate sample preparation is crucial for reliable GC-MS analysis. The objective is to obtain a clean, particulate-free sample dissolved in a suitable volatile organic solvent.[1]
-
Solvent Selection: Choose a high-purity, volatile organic solvent that is compatible with the GC column and does not interfere with the analyte peak. Dichloromethane, hexane, or ethyl acetate are suitable options.[1]
-
Sample Dissolution: Accurately weigh a solid sample of this compound and dissolve it in the selected solvent to achieve a known concentration, typically within the 10-100 µg/mL range. For liquid samples, perform serial dilutions to reach the desired concentration.[1]
-
Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[1]
-
Internal Standard: For precise quantification, the use of an internal standard (IS) is recommended. A suitable IS should have similar chemical properties to the analyte but a distinct retention time. For this analysis, a compound such as n-tridecane can be utilized.[1]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 7890A or equivalent | [3] |
| Mass Spectrometer | Agilent 5975C or equivalent | [4] |
| GC Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | [3] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | [5] |
| Injection Mode | Splitless (1 µL injection volume) | [6] |
| Inlet Temperature | 250 °C | |
| Oven Program | Initial temperature: 100 °C, hold for 2 minutesRamp to 280 °C at 15 °C/min, hold for 5 minutes | |
| Transfer Line Temp. | 280 °C | [2] |
| Ion Source Temp. | 230 °C | [2][5] |
| Quadrupole Temp. | 150 °C | [2] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [2] |
| Scan Range | m/z 40-400 |
Data Analysis and Quantification
Qualitative Analysis: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum is expected to show characteristic fragment ions resulting from the electron impact ionization of the molecule.
Quantitative Analysis: For quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the unknown sample can then be determined from this calibration curve.[1]
Expected Quantitative Data Summary
The following table summarizes the expected performance of the GC-MS method for the analysis of this compound, based on typical performance for similar compounds.
| Parameter | Expected Value | Reference |
| Linearity Range | 1 - 500 µg/L | [4][7] |
| Correlation Coefficient (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 1 - 10 µg/L | [4][7] |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | [4][7] |
| Spiked Recovery Rate | 90% - 110% | [3][7] |
| Intra-day Precision (RSD%) | < 5% | [3][7] |
| Inter-day Precision (RSD%) | < 10% | [3][7] |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of Methyl 2-(morpholinomethyl)benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible synthetic route and presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally related compounds. These notes serve as a valuable resource for researchers synthesizing and characterizing this molecule, offering a foundational understanding of its expected spectroscopic properties.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of the morpholine moiety, a common heterocycle in pharmacologically active compounds, and the methyl benzoate scaffold. Accurate structural elucidation and purity assessment are critical for any research involving this compound. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure. This document details the expected NMR characteristics of this compound and provides a protocol for its synthesis and NMR sample preparation.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (4H) | 7.20 - 8.00 | m | 4H | - |
| O-CH₃ | ~3.90 | s | 3H | - |
| Ar-CH₂-N | ~3.70 | s | 2H | - |
| O-(CH₂)₂ | ~3.65 | t | 4H | ~4.7 |
| N-(CH₂)₂ | ~2.50 | t | 4H | ~4.7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~167 |
| Ar-C (quaternary) | ~138, ~132 |
| Ar-CH | ~130, ~128, ~127, ~126 |
| O-(CH₂)₂ | ~67 |
| Ar-CH₂-N | ~63 |
| N-(CH₂)₂ | ~54 |
| O-CH₃ | ~52 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route via nucleophilic substitution of methyl 2-(bromomethyl)benzoate with morpholine.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Morpholine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in acetonitrile or DMF.
-
Add morpholine (1.2 eq) to the solution.
-
Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound (purified)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature on an NMR spectrometer.
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are distinguishable by NMR spectroscopy.
Caption: Molecular structure of this compound.
This application note provides a comprehensive guide for the synthesis and NMR-based characterization of this compound. The provided protocols and predicted spectral data will be a valuable asset for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for the FTIR Analysis of Methyl 2-(morpholinomethyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analysis of Methyl 2-(morpholinomethyl)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the predicted key spectral features of the molecule, a detailed protocol for sample analysis, and guidance on data interpretation. The provided methodologies are designed to assist in the structural confirmation and quality assessment of this compound for research and development purposes.
Introduction
This compound is a substituted aromatic ester containing a morpholine moiety. The structural elucidation and confirmation of such molecules are critical in medicinal chemistry and drug development. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. This document details the expected FTIR absorption bands for this compound based on the analysis of its constituent functional groups: the 1,2-disubstituted benzene ring, the methyl ester, and the morpholine ring.
Predicted Spectral Data for this compound
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known frequencies of its core functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Benzene Ring) |
| 2980-2840 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic (Morpholine & Methylene Bridge) |
| 1725-1710 | Strong | C=O Stretch | Aromatic Ester |
| 1600-1450 | Medium | C=C Stretch | Aromatic (Benzene Ring) |
| 1470-1440 | Medium | C-H Bend (Scissoring) | Methylene Groups |
| 1350-1250 | Medium-Strong | C-N Stretch | Tertiary Amine (Morpholine) |
| 1300-1250 | Strong | C-C-O Asymmetric Stretch | Ester Group |
| 1130-1100 | Strong | O-C-C Symmetric Stretch | Ester Group |
| 1120-1080 | Strong | C-O-C Asymmetric Stretch | Ether (Morpholine Ring) |
| 770-730 | Strong | C-H Out-of-Plane Bend | 1,2-Disubstituted Benzene Ring |
Molecular Structure and Key Functional Groups
The structure of this compound features several key functional groups that give rise to its characteristic FTIR spectrum.
Application Notes and Protocols for Methyl 2-(morpholinomethyl)benzoate and Related Compounds in Medicinal Chemistry
Disclaimer: Direct applications and biological data for Methyl 2-(morpholinomethyl)benzoate are not extensively documented in publicly available literature. The following application notes and protocols are based on the synthesis and biological activities of structurally related compounds, including derivatives of 2-morpholinobenzoic acid and other positional isomers. This document is intended to serve as a prospective guide for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a methyl benzoate backbone, the resulting molecule, this compound, presents a versatile platform for chemical modification and exploration of various biological targets. While direct data on the 2-substituted isomer is scarce, related structures have shown promise in areas such as anticancer research. This document outlines potential synthetic routes and biological assays based on these related compounds.
Synthetic Precursors and Intermediates
The synthesis of morpholinomethyl benzoate derivatives often proceeds through key intermediates such as methyl bromomethylbenzoates. These precursors allow for the introduction of the morpholine moiety via nucleophilic substitution.
Synthesis of Methyl 3-(bromomethyl)benzoate
A common method for the synthesis of Methyl 3-(bromomethyl)benzoate involves the radical bromination of methyl m-toluate.
Protocol:
-
A solution of methyl 3-methylbenzoate (e.g., 0.31 mol) in a suitable solvent like carbon tetrachloride (CCl4) is heated to reflux.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.
-
N-bromosuccinimide (NBS) (e.g., 0.38 mol) is then added portion-wise over a period of time (e.g., 2 hours).
-
The reaction mixture is refluxed for an additional period (e.g., 5 hours) to ensure completion.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under vacuum to yield the product.
Potential Therapeutic Applications and Biological Activities of Related Compounds
Derivatives of the core scaffold have been investigated for various therapeutic applications, most notably as anticancer agents.
Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
Structurally related compounds, specifically derivatives of 2-morpholinobenzoic acid, have been evaluated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1][2]
Table 1: Antiproliferative Activity of 2-Morpholino-4-N-benzylamine Benzoic Acid Esters [1]
| Compound | Benzyl Ring Substitution | % Proliferation (MDA-MB-231 cells) | % Proliferation (HCT116 cells) |
| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
Data represents the mean ± standard deviation of the percentage of cell proliferation at a 10 µM concentration of the compound.
Experimental Protocols
Cell Proliferation Assay (Based on related 2-morpholinobenzoic acid derivatives)
This protocol describes a typical method for assessing the antiproliferative activity of compounds in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., PrestoBlue™)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell proliferation relative to a vehicle-treated control.
Visualizations
Synthetic Workflow for Morpholinomethyl Benzoate Derivatives
The following diagram illustrates a generalized synthetic pathway for producing morpholinomethyl benzoate derivatives from their corresponding bromomethyl precursors.
Caption: Generalized synthetic workflow for morpholinomethyl benzoate derivatives.
PC-PLC Signaling Pathway
This diagram illustrates the role of phosphatidylcholine-specific phospholipase C (PC-PLC) in cell signaling, a potential target for morpholinobenzoic acid derivatives.
Caption: Inhibition of the PC-PLC signaling pathway by related compounds.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 2-(morpholinomethyl)benzoate as a research chemical, with a primary focus on its potential application as a local anesthetic. The information compiled herein is based on the analysis of structurally similar compounds and established principles of medicinal chemistry.
1. Chemical Information
| Property | Value |
| IUPAC Name | Methyl 2-(morpholin-4-ylmethyl)benzoate |
| Synonyms | Methyl 2-(4-morpholinylmethyl)benzoate |
| CAS Number | 135651-46-6[1] |
| Molecular Formula | C13H17NO3[1] |
| Molecular Weight | 235.28 g/mol [1] |
| Storage Temperature | 2-8°C[1] |
2. Overview and Potential Applications
This compound belongs to the class of benzoic acid esters, a chemical family known to include numerous compounds with local anesthetic properties. The molecular structure, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic morpholino group, is characteristic of procaine analogues. This structural similarity strongly suggests that this compound may act as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.
The morpholine moiety is a common substituent in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and bioavailability, and to explore structure-activity relationships (SAR) for various therapeutic targets. In the context of local anesthetics, the nature of the amino group is crucial for the molecule's activity and pharmacokinetic profile.
Potential research applications for this compound include:
-
Lead compound for the development of novel local anesthetics: Its efficacy, duration of action, and safety profile can be evaluated and compared to existing local anesthetics.
-
Tool for structure-activity relationship (SAR) studies: By modifying the aromatic ring, the ester linkage, or the morpholine group, researchers can investigate the structural requirements for optimal local anesthetic activity.
-
Probe for studying the pharmacology of voltage-gated sodium channels: As a potential channel blocker, it could be used in in vitro assays to characterize the binding sites and mechanisms of action of local anesthetics.
3. Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The presumed mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels in the neuronal cell membrane. In their resting state, these channels are closed. Upon excitation, they open, allowing an influx of sodium ions that leads to membrane depolarization and the propagation of an action potential.
Local anesthetics, being weak bases, exist in both charged (cationic) and uncharged forms at physiological pH. The uncharged form is thought to cross the neuronal membrane. Once inside the neuron, the molecule equilibrates, and the cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing further sodium influx and thereby blocking the generation and conduction of nerve impulses.
4. Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and evaluation of structurally similar local anesthetics and provide a framework for the investigation of this compound.
4.1. Synthesis of this compound
This protocol is a plausible synthetic route based on standard organic chemistry reactions for the formation of similar compounds.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
4.2. In Vitro Evaluation of Local Anesthetic Activity
Skin Prick and Intradermal Testing:
This protocol outlines a standard procedure for assessing immediate hypersensitivity and local anesthetic effect.[2][3]
Materials:
-
This compound solution (sterile, various concentrations)
-
Positive control (e.g., histamine)
-
Negative control (e.g., saline)
-
Sterile lancets for skin prick testing
-
Tuberculin syringes for intradermal testing
-
Ruler for measuring wheal and flare responses
Procedure:
-
Skin Prick Test (SPT):
-
Apply a drop of the test solution, positive control, and negative control to the volar surface of the forearm.
-
Prick the skin through each drop with a sterile lancet.
-
Read the results after 15-20 minutes. A positive reaction is indicated by a wheal and flare response.[2]
-
-
Intradermal Test (IDT):
-
If the SPT is negative, proceed to the IDT.
-
Inject 0.02-0.05 mL of the test solution intradermally to raise a small bleb.
-
Read the results after 15-20 minutes. A positive reaction is characterized by an increase in the size of the bleb and the appearance of a surrounding flare.[3]
-
4.3. In Vivo Evaluation of Local Anesthetic Activity
The following are common animal models used to assess the efficacy of local anesthetics.[4][5]
4.3.1. Infiltration Anesthesia in Guinea Pigs
Procedure:
-
Shave the dorsal skin of a guinea pig.
-
Inject a small volume (e.g., 0.25 mL) of the test solution intradermally to create a wheal.
-
After a set time (e.g., 5-10 minutes), assess the anesthetic effect by applying a mechanical stimulus (e.g., a pinprick) to the center of the wheal and observing for a response (e.g., twitching of the skin).
-
Record the onset and duration of anesthesia.
4.3.2. Surface Anesthesia in Rabbits
Procedure:
-
Instill a few drops of the test solution into the conjunctival sac of a rabbit's eye.
-
Assess the corneal reflex by gently touching the cornea with a fine, soft object (e.g., a cotton wisp) at regular intervals.
-
The absence of a blink reflex indicates successful surface anesthesia.
-
Record the onset and duration of the anesthetic effect.
4.3.3. Sciatic Nerve Block in Rats
Procedure:
-
Anesthetize a rat and surgically expose the sciatic nerve.
-
Apply the test solution directly to the nerve.
-
Assess the motor and sensory block by observing for paralysis of the hind limb and lack of response to a painful stimulus (e.g., a pinch of the paw).
-
Record the onset, duration, and extent of the nerve block.
5. Data Presentation: Comparative Activity of Structurally Related Local Anesthetics
While specific quantitative data for this compound is not yet publicly available, the following table presents data for well-established local anesthetics to provide a comparative framework for researchers.
| Compound | Anesthetic Type | Potency (Relative to Procaine) | Onset of Action | Duration of Action |
| Procaine | Ester | 1 | Slow | Short |
| Lidocaine | Amide | 2 | Rapid | Moderate |
| Bupivacaine | Amide | 8 | Moderate | Long |
| Tetracaine | Ester | 16 | Slow | Long |
6. Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be stored in a cool, dry, and well-ventilated area.
Disclaimer: This document is intended for informational purposes for research and development professionals. The provided protocols are general guidelines and should be adapted and optimized by qualified researchers based on their specific experimental needs and in accordance with all applicable safety and regulatory guidelines. The biological activities and toxicological properties of this compound have not been fully elucidated and should be investigated thoroughly.
References
- 1. 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER | 135651-46-6 [amp.chemicalbook.com]
- 2. media.anzaag.com [media.anzaag.com]
- 3. Guidelines for administration of local anesthesia for dermatosurgery and cosmetic dermatology procedures - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(morpholinomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-(morpholinomethyl)benzoate. The guidance is structured in a question-and-answer format to directly address common challenges encountered during this two-step synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route is a two-step process. The first step involves the radical bromination of methyl 2-methylbenzoate at the benzylic position to yield methyl 2-(bromomethyl)benzoate. The second step is the nucleophilic substitution of the resulting benzylic bromide with morpholine to afford the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both steps of this synthesis require careful handling of reagents.
-
Benzylic Bromination: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Radical initiators like benzoyl peroxide can be explosive and should not be heated directly. Solvents like carbon tetrachloride are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Nucleophilic Substitution: Morpholine is a corrosive and flammable liquid. Benzylic bromides are lachrymatory and skin irritants. All reactions should be performed in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring both reaction steps. For the bromination step, the disappearance of the starting material (methyl 2-methylbenzoate) and the appearance of a new, typically lower Rf spot corresponding to the brominated product can be observed. For the substitution step, the consumption of the brominated intermediate and the formation of the more polar amine product (which will have a lower Rf) can be tracked.
Troubleshooting Guides
Below are troubleshooting guides for the two primary stages of the this compound synthesis.
Step 1: Benzylic Bromination of Methyl 2-methylbenzoate
This step commonly employs N-bromosuccinimide (NBS) and a radical initiator.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Suggestion |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure it has been stored correctly. |
| Insufficient Light Source (for photo-initiation) | If using light as an initiator, ensure the lamp is of the correct wavelength and is positioned close enough to the reaction vessel. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Radical initiation has a specific temperature range for optimal performance. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled solvent if necessary. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Suggestion |
| Over-bromination | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Adding NBS in portions can sometimes improve selectivity. |
| Aromatic Ring Bromination | This is a common side reaction if Br₂ is present in high concentrations. Using NBS is intended to keep the concentration of Br₂ low. Ensure the reaction is protected from light if not using photo-initiation, as this can promote Br₂ formation.[1] |
| Side reactions with solvent | Ensure the solvent is appropriate for radical reactions (e.g., CCl₄, benzene, or cyclohexane) and is anhydrous. |
Problem 3: Difficult Purification of Methyl 2-(bromomethyl)benzoate
| Potential Cause | Troubleshooting Suggestion |
| Residual Succinimide | After the reaction, the succinimide byproduct can be removed by filtration of the cooled reaction mixture. |
| Unreacted NBS | Unreacted NBS can be quenched with a mild reducing agent like sodium bisulfite during the workup. |
| Similar Polarity of Product and Byproducts | Column chromatography on silica gel is often effective for purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. |
Step 2: Nucleophilic Substitution with Morpholine
This step involves the reaction of methyl 2-(bromomethyl)benzoate with morpholine.
Problem 1: Incomplete Reaction
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Nucleophile | Use a slight excess of morpholine (1.1-1.5 equivalents) to drive the reaction to completion. |
| Low Reaction Temperature | Gently warming the reaction mixture may be necessary, but be cautious of potential side reactions at higher temperatures. |
| Steric Hindrance | While morpholine is a good nucleophile, steric hindrance from the ortho-ester group can slow the reaction. Allow for a longer reaction time. |
Problem 2: Formation of Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Suggestion |
| Over-alkylation of the Product | This can occur if the newly formed tertiary amine product acts as a nucleophile towards the starting benzylic bromide. Using a slight excess of morpholine can help to minimize this by ensuring the benzylic bromide is consumed rapidly. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Product is a Basic Compound | During aqueous workup, the product may partition into the aqueous layer if the pH is too acidic. It is often necessary to basify the aqueous layer and extract with an organic solvent to recover the product. |
| Excess Morpholine | Excess morpholine can often be removed by washing the organic layer with water or dilute acid. However, be mindful of the product's solubility in acidic solutions. |
| Emulsion during Workup | The amine product can act as a surfactant. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(bromomethyl)benzoate
A solution of methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane is prepared. To this solution, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN (0.02-0.05 equivalents) are added. The mixture is heated to reflux (typically around 77-85°C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated succinimide is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]
Protocol 2: Synthesis of this compound
To a solution of methyl 2-(bromomethyl)benzoate (1 equivalent) in a solvent like acetonitrile or THF, morpholine (1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC. After the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification can be achieved by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Benzylic Bromination
| Parameter | Value |
| Starting Material | Methyl 2-methylbenzoate |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide (BPO) or AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane |
| Temperature | 77-85 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Value |
| Starting Material | Methyl 2-(bromomethyl)benzoate |
| Reagent | Morpholine |
| Solvent | Acetonitrile or Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 75-90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Optimizing the Yield of Methyl 2-(morpholinomethyl)benzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(morpholinomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic substitution of a methyl 2-(halomethyl)benzoate, such as methyl 2-(bromomethyl)benzoate, with morpholine. This reaction is a standard N-alkylation where the nitrogen atom of the morpholine acts as the nucleophile, displacing the halide to form the desired product.
Q2: What are the critical parameters to control for optimizing the yield?
A2: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Stoichiometry: The molar ratio of morpholine to the methyl 2-(halomethyl)benzoate is critical. An excess of morpholine is often used to favor the formation of the desired tertiary amine and minimize the formation of the quaternary ammonium salt.
-
Base: A non-nucleophilic base is typically added to neutralize the hydrohalic acid byproduct of the reaction. Common bases include potassium carbonate or triethylamine.
-
Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is generally preferred to facilitate the SN2 reaction.
-
Temperature: The reaction temperature influences the reaction rate. It is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction time. However, excessively high temperatures can lead to side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Q3: What are the potential side reactions and how can they be minimized?
A3: The primary side reaction of concern is the over-alkylation of the desired product to form a quaternary morpholinium salt. This can be minimized by using an excess of morpholine. Another potential side reaction is the hydrolysis of the ester group if water is present in the reaction mixture, especially under basic or acidic conditions. Using anhydrous solvents and reagents can mitigate this issue. At high temperatures, decomposition of the starting materials or product may also occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material: The methyl 2-(halomethyl)benzoate may have degraded. 2. Insufficient temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: The morpholine or solvent may contain impurities that inhibit the reaction. | 1. Check the purity of the starting material by NMR or other analytical techniques. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Use freshly distilled morpholine and anhydrous solvents. |
| Formation of a Major Byproduct (Quaternary Salt) | 1. Incorrect stoichiometry: An insufficient excess of morpholine was used. | 1. Increase the molar excess of morpholine (e.g., 2-3 equivalents). |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: The reaction time may be too short. 2. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. 2. Increase the reaction temperature. |
| Product is an Oil and Difficult to Purify | 1. Residual solvent or impurities: The product may not be completely free of solvent or starting materials. 2. Product is inherently an oil at room temperature. | 1. Ensure complete removal of solvent under reduced pressure. Purify by column chromatography. 2. If the product is an oil, purification by column chromatography is the recommended method. |
| Hydrolysis of the Ester Group | 1. Presence of water in the reaction mixture. 2. Work-up conditions are too acidic or basic. | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 2. Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Synthesis of Methyl 2-(bromomethyl)benzoate
This procedure details the synthesis of the precursor, methyl 2-(bromomethyl)benzoate, from methyl o-toluate.
Materials:
-
Methyl o-toluate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl o-toluate (1.50 g, 10 mmol) in carbon tetrachloride (80 mL).
-
Add N-bromosuccinimide (NBS) (1.98 g, 11 mmol) and benzoyl peroxide (BPO) (48 mg, 0.2 mmol) to the flask.
-
Heat the mixture to reflux for 1.5 hours.
-
After cooling, filter the mixture to remove insoluble succinimide.
-
Evaporate the solvent under reduced pressure to obtain methyl 2-(bromomethyl)benzoate. The reaction is reported to be quantitative.
Synthesis of this compound
This protocol describes the N-alkylation of morpholine with methyl 2-(bromomethyl)benzoate.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a 100 mL round-bottom flask, add methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) and acetonitrile (40 mL).
-
Add morpholine (1.74 g, 20 mmol, 2 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir for 5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess morpholine and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Analogous N-Alkylation Reaction Conditions
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| Benzyl chloride | N-pentylmorpholine | K₂CO₃ | Acetonitrile | Reflux | 94% | [1] |
| Benzyl bromide | Morpholine | - | - | - | - | Not Specified |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the yield.
References
Technical Support Center: Synthesis of Methyl 2-(morpholinomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(morpholinomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes for this compound are:
-
Nucleophilic Substitution: This is a straightforward method involving the reaction of Methyl 2-(bromomethyl)benzoate with morpholine. The bromine atom serves as a good leaving group, readily displaced by the nucleophilic morpholine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another common method for forming C-N bonds. It typically involves the reaction of a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide (methyl 2-halobenzoate) and an amine (morpholine). It often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.[1][2]
Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to the formation of byproducts. The specific byproducts will depend on the chosen synthetic route and reaction conditions.
-
During Nucleophilic Substitution:
-
Over-alkylation of Morpholine: If the reaction conditions are not carefully controlled, the product, this compound, can act as an alkylating agent, leading to the formation of quaternary ammonium salts.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of undesired byproducts.
-
-
During Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate.[1]
-
Ester Hydrolysis: The presence of water or hydroxide ions can lead to the hydrolysis of the methyl ester to form 2-(morpholinomethyl)benzoic acid.[1]
-
Diarylamine Formation: In some cases, a diarylamine byproduct can be formed. The choice of phosphine ligand is critical in minimizing this side reaction.[1]
-
Q3: I am observing low yields in my reaction. What are the potential causes?
A3: Low yields can stem from several factors, depending on the synthetic method:
-
For Nucleophilic Substitution:
-
Poor Quality Starting Material: The purity of Methyl 2-(bromomethyl)benzoate is crucial. Impurities can lead to side reactions and lower yields.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.
-
Incorrect Stoichiometry: An inappropriate ratio of morpholine to the benzoate starting material can result in incomplete conversion or the formation of side products.
-
-
For Buchwald-Hartwig Amination:
-
Catalyst Deactivation: The palladium catalyst may be inactive. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized.[1]
-
Improper Ligand Choice: The choice of phosphine ligand is critical and can significantly impact the reaction outcome.[1]
-
Issues with the Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Ensure the base is dry and appropriately chosen for the reaction.[1][2]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Buchwald-Hartwig). | Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-110 °C.[1] For nucleophilic substitution, optimization may be required. | |
| Incorrect Base (Buchwald-Hartwig). | The strength or solubility of the base may be inappropriate. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are often used.[2] Ensure the base is thoroughly dried before use. | |
| Formation of Significant Amounts of Methyl Benzoate (Hydrodehalogenation) | Presence of a Hydrogen Source (Buchwald-Hartwig). | Water, alcohols, or other protic species can act as hydrogen sources for this side reaction. Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.[2] |
| Catalyst/Ligand System. | Optimizing the catalyst-ligand system can help to suppress this pathway. Trying a different phosphine ligand is a good starting point.[1] | |
| Formation of 2-(morpholinomethyl)benzoic acid | Presence of Water. | Water in the reaction mixture or during workup can lead to ester hydrolysis. Use anhydrous solvents and reagents.[1][2] |
| Workup Conditions. | During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If the acid is formed, it can be re-esterified.[2] | |
| Complex Mixture of Byproducts | High Reaction Temperature or Prolonged Reaction Time. | Can lead to decomposition and the formation of multiple byproducts. Optimize the reaction temperature and time by monitoring the reaction progress closely.[2] |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts. | Can make separation by column chromatography challenging. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization of the product can also be an effective purification method.[2] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
Methyl 2-(bromomethyl)benzoate
-
Morpholine
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate
-
Anhydrous solvents for workup and chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2-(bromomethyl)benzoate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add morpholine (1.2 mmol) to the solution.
-
Add anhydrous potassium carbonate (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
"Methyl 2-(morpholinomethyl)benzoate stability and degradation"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 2-(morpholinomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around the hydrolysis of the methyl ester functional group and the potential for oxidation of the morpholine ring. The ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 2-(morpholinomethyl)benzoic acid and methanol.[1][2][3] The morpholine ring is generally stable but can undergo oxidation under certain conditions.[4][5]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product from hydrolysis is 2-(morpholinomethyl)benzoic acid. Under oxidative stress, degradation of the morpholine ring could lead to more complex products. Forced degradation studies are recommended to identify all potential degradation products.[6][7][8]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[1] Inert atmosphere storage is recommended to prevent oxidation. Long-term storage in solution, especially in aqueous buffers with acidic or basic pH, should be avoided.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10] This would allow for the separation and quantification of the parent compound from its degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[11]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of the compound in an assay. | The compound may have degraded due to improper storage or handling. The experimental conditions (e.g., pH of the buffer) may be promoting hydrolysis of the ester. | Verify the purity of your compound stock using a suitable analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound. For experiments, use freshly prepared solutions and consider the pH stability of the compound. |
| Appearance of unknown peaks in the chromatogram during analysis. | These could be degradation products formed during the experiment or upon storage of the sample solution. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the unknown peaks. Use LC-MS to elucidate the structure of these new peaks. |
| Inconsistent results between experimental replicates. | This could be due to the instability of the compound in the experimental medium, leading to varying levels of degradation in different replicates. | Ensure that all experimental parameters, especially pH and temperature, are tightly controlled. Prepare fresh solutions for each replicate immediately before use. |
| Precipitation of the compound from the solution. | The degradation product, 2-(morpholinomethyl)benzoic acid, may have different solubility characteristics than the parent ester, leading to precipitation. | Characterize the precipitate to confirm its identity. If it is the hydrolyzed product, you may need to adjust the pH of your solution or use a different solvent system to maintain the solubility of all components. |
Forced Degradation Study Data
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2-(morpholinomethyl)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | 90% | 2-(morpholinomethyl)benzoic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized morpholine derivatives |
| Thermal | Solid State | 48 hours | 80°C | 5% | Minor unidentified products |
| Photolytic | Solid State, UV light (254 nm) | 24 hours | Room Temp | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with UV detector
-
LC-MS system
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a thin layer of the solid compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample in the mobile phase for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, and UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104297357A - Method for determining content of mythyl p-hydroxybenzoate and sodium benzoate in solution - Google Patents [patents.google.com]
- 10. sid.ir [sid.ir]
- 11. pubs.rsc.org [pubs.rsc.org]
"troubleshooting Methyl 2-(morpholinomethyl)benzoate purification"
Technical Support Center: Methyl 2-(morpholinomethyl)benzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Mannich reaction involving methyl benzoate, formaldehyde, and morpholine.
Q1: I am seeing very low to no yield of my product after the reaction. What are the possible causes?
A1: Low or no product yield in a Mannich reaction can stem from several factors.[1] A primary issue could be the quality of your reagents. Ensure that your formaldehyde source is active and that the morpholine and methyl benzoate are pure. Another common issue is the reaction conditions. Mannich reactions can be sensitive to pH and temperature.[2] If the conditions are too acidic or basic, side reactions may be favored. Also, ensure the reaction is stirred efficiently and for a sufficient duration.
Q2: My final product is contaminated with starting materials. How can I improve the purification?
A2: The presence of starting materials indicates an incomplete reaction or inefficient purification. To drive the reaction to completion, you can try adjusting the stoichiometry of the reactants, for instance, by using a slight excess of formaldehyde and morpholine. For purification, a carefully planned extraction and column chromatography are crucial. During the aqueous workup, adjusting the pH can help separate the basic product from non-basic starting materials.
Q3: I am observing significant side product formation. What are these side products and how can I avoid them?
A3: A common side product in Mannich reactions is the formation of a bis-aminated product, where two morpholinomethyl groups are attached to the methyl benzoate. This can occur if the reaction is run for too long or with a large excess of formaldehyde and morpholine.[3] Another potential side reaction is the hydrolysis of the methyl ester group to a carboxylic acid, especially if the reaction is performed under harsh acidic or basic conditions with water present.[4][5][6] To minimize these, carefully control the stoichiometry and reaction time. Running the reaction under anhydrous conditions can prevent ester hydrolysis.
Q4: My product is streaking badly during silica gel column chromatography. What is causing this and how can I fix it?
A4: The streaking of your product on a silica gel column is a classic issue when purifying tertiary amines.[7] The basic morpholine group in your molecule interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band tailing. To mitigate this, you can add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluent.[7] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly. Alternatively, using an amine-functionalized silica gel can also provide excellent separation without the need for mobile phase additives.[7]
Q5: I suspect my product is decomposing during purification. Is this likely?
A5: While this compound is generally stable, decomposition can occur under certain conditions. As mentioned, the ester group can be susceptible to hydrolysis.[8][9] Additionally, prolonged exposure to strong acids or bases during workup or chromatography should be avoided. If you are using an acidic or basic mobile phase modifier for chromatography, it is good practice to remove it from the product fractions as soon as possible by evaporation.
Quantitative Data Summary
The following table presents hypothetical data from a series of experiments aimed at optimizing the yield and purity of this compound.
| Experiment ID | Equivalents of Morpholine | Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by NMR (%) | Notes |
| MM-01 | 1.1 | 60 | 12 | 65 | 80 | Significant starting material remaining. |
| MM-02 | 1.5 | 60 | 12 | 78 | 85 | Improved yield, still some starting material. |
| MM-03 | 1.5 | 80 | 12 | 85 | 88 | Higher temperature improved conversion. |
| MM-04 | 1.5 | 80 | 24 | 82 | 75 | Increased side products observed. |
| MM-05 | 1.2 | 70 | 16 | 88 | 95 | Optimized conditions. |
Experimental Protocols
Synthesis of this compound (Mannich Reaction)
-
To a solution of methyl benzoate (1.0 eq) in a suitable solvent such as ethanol, add morpholine (1.2 eq).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-80°C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Proceed with an aqueous workup to isolate the crude product.
Purification Protocol (Aqueous Workup and Column Chromatography)
-
Dissolve the crude reaction residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Prepare a silica gel column and equilibrate it with the chosen eluent system (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Below is a troubleshooting workflow to guide the purification process of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Mannich_reaction [chemeurope.com]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 2-(morpholinomethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Methyl 2-(morpholinomethyl)benzoate during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials
-
Question: My post-reaction analysis (e.g., ¹H NMR, LC-MS) indicates the presence of unreacted Methyl 2-(bromomethyl)benzoate and/or morpholine. How can I remove them?
-
Answer: Unreacted starting materials are common impurities. Their removal can be achieved through several methods:
-
Aqueous Wash: If the reaction was performed in a water-immiscible solvent, washing the organic layer with water can help remove excess morpholine, which is water-soluble. A subsequent wash with a dilute acid solution (e.g., 1M HCl) can further remove the basic morpholine by converting it into its water-soluble salt.
-
Column Chromatography: Silica gel column chromatography is effective for separating the less polar Methyl 2-(bromomethyl)benzoate from the more polar product.
-
Recrystallization: If the concentration of impurities is not excessively high, recrystallization can be an effective final purification step.
-
Issue 2: Product Tailing or Poor Separation during Silica Gel Column Chromatography
-
Question: I am attempting to purify my compound using silica gel column chromatography, but the product is tailing, leading to broad peaks and poor separation. What could be the cause and solution?
-
Answer: The basic nature of the morpholine nitrogen in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction causes peak tailing. To mitigate this, you can:
-
Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Issue 3: Oily Product Instead of Crystalline Solid After Purification
-
Question: After solvent removal, my purified this compound is an oil, but I expect a solid. What should I do?
-
Answer: The compound "oiling out" can be due to several factors:
-
Residual Solvent: Ensure all solvent has been thoroughly removed under high vacuum.
-
Presence of Impurities: Significant impurities can lower the melting point of your compound, causing it to be an oil at room temperature. Further purification by column chromatography may be necessary.
-
Polymorphism or Amorphous Solid: The compound may exist in different physical forms. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. You can also attempt to recrystallize the oil from a suitable solvent system.
-
Issue 4: Low Recovery After Recrystallization
-
Question: I have a low yield of purified product after recrystallization. How can I improve the recovery?
-
Answer: Low recovery can be addressed by optimizing your recrystallization procedure:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount of solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Second Crop of Crystals: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and potential side reactions. These can include:
-
Unreacted Starting Materials: Methyl 2-(bromomethyl)benzoate and morpholine.
-
Hydrolysis Product: 2-(Morpholinomethyl)benzoic acid, which can form if water is present during the reaction or workup, leading to the hydrolysis of the methyl ester.
-
Over-alkylation Products: Although less common, it is possible for the product to react further if there are other reactive sites.
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A good starting point is a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. For ester compounds, common choices include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed Solvent Systems: Hexane/ethyl acetate or hexane/acetone. A rule of thumb is to dissolve the compound in a small amount of the more polar solvent ("good" solvent) and then add the less polar solvent ("poor" solvent) until the solution becomes cloudy. Heating should then redissolve the solid.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography fractions. Spot a small amount of each fraction onto a TLC plate, along with your crude starting material and a pure standard (if available). Develop the plate in an appropriate solvent system and visualize the spots under UV light or by staining. Combine the fractions that contain only the pure product.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you can try the following:
-
Deactivate the Silica Gel: Use silica gel that has been treated with a base, or add a basic modifier like triethylamine to your eluent.
-
Use a Different Stationary Phase: Consider using a less harsh stationary phase like alumina or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.
Data Presentation
The following table provides a hypothetical example of how to present quantitative data for purity improvement.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol) | 85 | 95 | 75 |
| Column Chromatography (Hexane:EtOAc with 0.5% Et₃N) | 85 | >99 | 80 |
| Aqueous Wash followed by Recrystallization | 80 | 97 | 65 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexane and ethyl acetate) to determine the optimal eluent for separation. To counteract peak tailing, consider adding 0.1-1% triethylamine to the eluent.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 3:1 with 0.5% Et₃N).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring an even and crack-free bed.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, it is likely too good of a solvent.
-
If the compound is insoluble at room temperature, heat the solvent. If it dissolves when hot and precipitates upon cooling, it is a good candidate for recrystallization.
-
Test various solvents such as ethanol, isopropanol, and ethyl acetate, as well as mixed solvent systems like hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent portion-wise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Methyl 2-(morpholinomethyl)benzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-(morpholinomethyl)benzoate was publicly available at the time of this document's creation. The following guidance is based on the general properties of related compounds, including morpholine derivatives, benzoate esters, and tertiary amines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use. Always consult with your institution's safety officer for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: Due to its chemical structure (a tertiary amine and a methyl ester), it is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[4][5] Avoid creating aerosols or dust, and do not breathe in vapors or mist.[1][5] All equipment used for handling should be properly grounded to prevent static discharge, and ignition sources should be eliminated from the immediate area.[2][6][7]
Q2: How should I store this compound?
A2: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated location.[1][3][8][9] Keep it away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[9][10][11] Storage in a designated cabinet for flammable liquids may be appropriate depending on the solvent used for solutions.[12] For long-term stability, especially for unsaturated esters, storage at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]
Q3: What are the potential stability issues with this compound?
A3: As a methyl ester, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would yield methanol and 2-(morpholinomethyl)benzoic acid.[12] The tertiary amine functional group can react violently with acids and strong oxidants.[10] Over time, and with exposure to air and light, degradation may occur.
Q4: How should I prepare solutions of this compound?
A4: For preparing solutions, use high-purity solvents.[13] If dissolving in an organic solvent for subsequent dilution into an aqueous buffer, it is crucial to minimize the final concentration of the organic solvent (typically below 0.5%) to avoid experimental artifacts.[13] When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to aid dispersion and prevent precipitation.[13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound has changed color or appearance during storage. | Degradation due to exposure to air, light, or moisture. | Discard the compound according to local regulations. For future storage, ensure the container is tightly sealed and consider purging with an inert gas.[13] Store in a dark, cool, and dry place. |
| Inconsistent experimental results. | Potential hydrolysis or degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using aqueous buffers, ensure the pH is compatible with the stability of the ester. Consider performing a stability study of the compound under your experimental conditions. |
| Precipitation occurs when diluting into an aqueous buffer. | Low solubility of the compound in the final buffer. The concentration of the organic solvent may be too low, or the compound concentration is too high. | Increase the final concentration of the organic co-solvent slightly (while remaining within acceptable limits for your experiment).[13] Decrease the final concentration of the compound. Ensure thorough mixing during dilution.[13] |
| Unexpected side reactions in a multi-step synthesis. | The tertiary amine or ester functionality is reacting with other reagents. | Protect the morpholine or benzoate moiety if they are not the intended reaction sites. Review the compatibility of all reagents with tertiary amines and esters. |
Experimental Protocols
Hypothetical Protocol: Hydrolytic Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH)
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Condition: Add a small aliquot of the stock solution to a larger volume of 0.1 M HCl to achieve the desired final concentration.
-
Neutral Condition: Add a small aliquot of the stock solution to a larger volume of deionized water.
-
Basic Condition: Add a small aliquot of the stock solution to a larger volume of 0.1 M NaOH.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the acidic and basic samples to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound.
-
Data Analysis: Plot the concentration of the compound against time for each condition to determine the rate of degradation.
Visualizations
Caption: Logical workflow for the safe handling and appropriate storage of chemical compounds.
Caption: Decision-making flowchart for troubleshooting common experimental problems.
References
- 1. redox.com [redox.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Handling and storage of methyl benzoate - Gallery - Evergreensino Chemical Co.,Ltd [evergreensinochem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(morpholinomethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction scale-up of Methyl 2-(morpholinomethyl)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing lower than expected yields, and the results are not reproducible upon scaling up from the lab to a pilot plant. What are the potential causes and solutions?
-
Answer: Low and inconsistent yields during the scale-up of the Mannich reaction for this compound can stem from several factors. Key areas to investigate include:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Ensure that the mixing is sufficient to maintain a homogenous reaction mixture. The transition from magnetic stirring to overhead mechanical stirring is a critical step that requires optimization.
-
Poor Temperature Control: The Mannich reaction is exothermic, and poor heat dissipation in larger vessels can lead to an increase in temperature, favoring the formation of byproducts.[1] Implement a robust cooling system and monitor the internal reaction temperature closely.
-
Reagent Addition Rate: The rate of addition of formaldehyde or the amine can significantly impact the reaction. A slow, controlled addition is often necessary to manage the exotherm and prevent the accumulation of unreacted starting materials.[1]
-
Impurity of Reagents: Ensure the quality and purity of starting materials, as impurities can interfere with the reaction. Water content in the solvent or reagents can be particularly problematic.
-
Issue 2: Formation of Impurities and Side Products
-
Question: We are observing significant amounts of unknown impurities in our crude product. What are the likely side reactions, and how can we minimize them?
-
Answer: The primary side products in the Mannich reaction involving methyl benzoate, morpholine, and formaldehyde are often due to the high reactivity of the formaldehyde and the potential for multiple reactions.
-
Formation of Bis-Mannich Product: A common side product is the disubstituted product, where two morpholinomethyl groups are added to the benzene ring. To minimize this, use a stoichiometric amount or a slight excess of methyl benzoate relative to morpholine and formaldehyde.
-
Formaldehyde Polymerization: Paraformaldehyde is often used as a source of formaldehyde. Inadequate temperature control can lead to its polymerization, reducing the availability of the reagent. Ensure the reaction temperature is maintained within the optimal range.
-
Hydrolysis of the Ester: If the reaction is run under harsh acidic or basic conditions for an extended period, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur. Careful control of pH and reaction time is crucial.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product, complicating purification. Monitor the reaction progress by techniques such as TLC or HPLC to ensure completion.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges during the work-up and purification of this compound. This includes emulsion formation and poor separation on silica gel chromatography. What are the recommended procedures?
-
Answer: The purification of Mannich bases can be challenging due to their basic nature and potential for interaction with silica gel.
-
Work-up and Extraction: To avoid emulsions during aqueous work-up, use brine washes and consider a solvent swap to a less polar solvent before extraction. The basic nature of the product means that it can be extracted into an acidic aqueous layer and then back-extracted into an organic layer after basification, which can be an effective purification step.
-
Chromatography: The basic amine functionality of the product can lead to tailing and poor separation on standard silica gel. It is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve peak shape. Alternatively, alumina (basic or neutral) can be a more suitable stationary phase for the purification of basic compounds.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. A thorough screen of different solvents and solvent mixtures should be performed to identify suitable crystallization conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this reaction?
A1: The primary safety concern is the management of the reaction exotherm.[1] A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.[1] A thorough risk assessment should be conducted, including calorimetric studies to understand the heat of reaction. Ensure that an adequate cooling system and emergency quenching procedures are in place. Also, be aware of the toxicity and handling requirements of formaldehyde and morpholine.
Q2: How does the choice of formaldehyde source (e.g., formalin vs. paraformaldehyde) impact the scale-up?
A2: For laboratory-scale reactions, formalin (an aqueous solution of formaldehyde) is often used for convenience. However, for scale-up, the large volume of water can be detrimental to the reaction and complicate the work-up. Paraformaldehyde, a solid polymer of formaldehyde, is generally preferred for larger-scale reactions as it avoids the introduction of excess water. However, the depolymerization of paraformaldehyde requires careful temperature control to ensure a steady supply of monomeric formaldehyde to the reaction.
Q3: Can this reaction be run under solvent-free conditions?
A3: While some Mannich reactions can be performed under solvent-free conditions, for the synthesis of this compound, a solvent is typically necessary to ensure good mixing and to help control the reaction temperature. The choice of solvent can impact reaction rate and selectivity, so it should be carefully optimized during process development.
Q4: What is the expected thermal stability of this compound?
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactor Volume | 250 mL | 20 L |
| Stirring Method | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Reactant Molar Ratios | 1.0 : 1.1 : 1.1 | 1.0 : 1.05 : 1.05 |
| (Methyl Benzoate : Morpholine : Paraformaldehyde) | ||
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 60-70 °C | 60-65 °C (stricter control) |
| Addition Time | 30 minutes | 2-3 hours |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Purification Method | Flash Chromatography | Crystallization / Distillation |
Experimental Protocols
1. Laboratory-Scale Synthesis of this compound (Illustrative)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add methyl benzoate (13.6 g, 0.1 mol) and a suitable solvent (e.g., ethanol, 100 mL).
-
Reagent Addition: To the stirred solution, add morpholine (9.6 g, 0.11 mol) followed by paraformaldehyde (3.3 g, 0.11 mol).
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the pure product.
2. Key Considerations for Scale-Up Protocol
-
Reactor Setup: Use a glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a port for reagent addition, and a connection to a robust cooling/heating system.
-
Reagent Charging: Charge the reactor with methyl benzoate and the solvent.
-
Controlled Addition: Prepare a slurry of paraformaldehyde in a portion of the solvent and add it to the reactor. Begin a slow, controlled addition of morpholine via an addition funnel or pump, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., 60-65 °C).
-
Reaction Monitoring: Monitor the reaction to completion using a validated in-process control (IPC) method (e.g., HPLC).
-
Isolation and Purification: For large-scale purification, focus on developing a robust crystallization procedure. Perform a solvent screen to identify a suitable system that provides good recovery and purity. If the product is an oil, distillation under reduced pressure may be a viable option.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A typical workflow for the scale-up of the this compound synthesis.
Caption: A troubleshooting decision guide for common issues in the synthesis of this compound.
References
"byproduct identification in Methyl 2-(morpholinomethyl)benzoate synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in the synthesis of Methyl 2-(morpholinomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Mannich reaction.[1][2] This is a three-component condensation reaction involving methyl 2-methylbenzoate, morpholine, and formaldehyde. The reaction proceeds via the formation of a morpholin-4-ylmethaniminium ion, which then electrophilically attacks the enol or enolate of methyl 2-methylbenzoate.
Q2: I am observing a significant amount of unreacted starting material. What are the possible causes?
A2: Incomplete reactions can be due to several factors:
-
Insufficient reaction time or temperature: Mannich reactions can sometimes require prolonged heating to go to completion.
-
Improper pH: The formation of the iminium ion is often acid-catalyzed, but the subsequent nucleophilic attack by the enol is more favorable under neutral or slightly basic conditions. The optimal pH can be sensitive.
-
Poor quality reagents: Degradation of formaldehyde (e.g., paraformaldehyde) or the amine can lead to lower yields.
-
Solvent effects: The choice of solvent can influence the solubility of reagents and intermediates, affecting the reaction rate. Protic solvents like ethanol or methanol are commonly used.[3]
Q3: My purification is difficult due to an impurity with a polarity similar to my product. What could it be?
A3: An impurity with similar polarity could be a bis-Mannich product, where a second morpholinomethyl group has been added to the benzylic carbon. This is a common side reaction in Mannich syntheses when the active hydrogen compound has more than one acidic proton.[4]
Q4: I see a peak in my mass spectrum that is higher than the expected molecular weight of my product. What could this correspond to?
A4: A higher molecular weight peak could indicate the formation of a bis-Mannich product, Methyl 2-(bis(morpholinomethyl)methyl)benzoate. Another possibility, though less common, is the formation of dimers or other condensation products.
Q5: My NMR spectrum shows the disappearance of the ester methyl peak and the appearance of a broad carboxylic acid peak. What happened?
A5: This indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(morpholinomethyl)benzoic acid. This can occur if water is present during the reaction, workup, or purification, especially under acidic or basic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction | Increase reaction time and/or temperature. Optimize pH. Ensure high-purity reagents. |
| Formation of multiple byproducts | See byproduct identification section below. Adjust stoichiometry of reactants; a slight excess of the methyl 2-methylbenzoate may favor the mono-adduct. | |
| Presence of a Higher Molecular Weight Impurity | Formation of bis-Mannich product | Use a molar excess of methyl 2-methylbenzoate relative to formaldehyde and morpholine. Carefully control reaction time and temperature. |
| Product Contamination with Starting Materials | Inefficient purification | Optimize chromatographic conditions (e.g., gradient elution, different solvent system). Utilize an acidic wash during workup to remove unreacted morpholine. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the ester | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. Minimize exposure to acid or base during purification. |
| Reaction Fails to Initiate | Inactive formaldehyde source | Use freshly opened formaldehyde solution or high-quality paraformaldehyde. Consider pre-heating the paraformaldehyde in the reaction solvent to ensure depolymerization. |
Byproduct Identification and Characterization
The following table summarizes potential byproducts and their expected spectroscopic data. Note that exact values can vary based on the solvent and instrument used.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Shifts (ppm) | Expected Mass Spec (m/z) |
| This compound (Product) | 249.30 | δ 7.8-8.0 (d, 1H), 7.2-7.5 (m, 3H), 3.9 (s, 3H), 3.7 (s, 2H), 3.6 (t, 4H), 2.5 (t, 4H) | 249 (M⁺) | |
| Methyl 2-methylbenzoate (Starting Material) | 150.17 | δ 7.9 (d, 1H), 7.2-7.4 (m, 3H), 3.9 (s, 3H), 2.6 (s, 3H) | 150 (M⁺) | |
| Methyl 2-(bis(morpholinomethyl)methyl)benzoate | 348.44 | Will show additional morpholine signals and disappearance of the benzylic CH₂ singlet, replaced by a CH triplet. | 348 (M⁺) | |
| 2-(morpholinomethyl)benzoic acid | 235.27 | Disappearance of the methyl ester singlet (δ ~3.9 ppm) and appearance of a broad carboxylic acid proton (δ >10 ppm). | 235 (M⁺) |
Experimental Protocols
Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the crude reaction mixture or purified sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.
-
Data Processing: Process the acquired data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.
Protocol 2: General Procedure for Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the components of the mixture. A typical program might start at 100°C and ramp to 280°C at 10°C/min.
-
Mass Spectrometry: Use electron ionization (EI) at 70 eV. Scan a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: Analyze the resulting chromatogram to identify individual components. Examine the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, comparing it to the expected values for the product and potential byproducts.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions from the main product.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Resolving Impurities in Methyl 2-(morpholinomethyl)benzoate Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(morpholinomethyl)benzoate. The information provided is designed to help identify and resolve common purity issues encountered during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can arise from several sources, including the synthetic route, incomplete reactions, side reactions, and degradation. The synthesis likely involves a reaction between a methyl benzoate derivative and morpholine, possibly through a Mannich-type reaction or nucleophilic substitution.
Potential sources of impurities include:
-
Starting Materials: Unreacted methyl 2-(bromomethyl)benzoate or morpholine.
-
Intermediates: Incomplete reaction can leave synthetic intermediates in the final product.
-
By-products: Side reactions can generate structurally related compounds. For instance, dimerization or polysubstitution products can form.
-
Degradation Products: The molecule can degrade under certain conditions (e.g., hydrolysis of the ester, oxidation of the morpholine ring).[]
-
Residual Solvents and Reagents: Solvents and catalysts used during synthesis and purification may remain in the final product.
Q2: Which analytical techniques are best suited for detecting impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the chemical structures of unknown impurities by providing molecular weight information.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of isolated impurities and confirm the structure of the main compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the impurities, which can aid in their identification.
Q3: My sample shows an unexpected peak in the HPLC chromatogram. How can I identify it?
Identifying an unknown peak requires a systematic approach:
-
Review the Synthetic Route: Consider all starting materials, reagents, intermediates, and possible side reactions. This can provide clues about the potential identity of the impurity.
-
LC-MS Analysis: Determine the molecular weight of the impurity. This is a critical first step in narrowing down the possibilities.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to see if the impurity is a degradation product.[2]
-
Isolation and Spectroscopic Analysis: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The isolated impurity can then be characterized by NMR and other spectroscopic techniques to determine its structure.
Q4: What are the common degradation pathways for molecules containing ester and morpholine functionalities?
Molecules with ester and morpholine groups can be susceptible to specific degradation pathways:
-
Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid, 2-(morpholinomethyl)benzoic acid, especially in the presence of acid or base.[]
-
Oxidation: The nitrogen atom in the morpholine ring can be oxidized.
-
Ring Opening: Under harsh conditions, the morpholine ring may undergo cleavage. Studies on morpholine degradation by microorganisms have shown ring cleavage to form intermediates like 2-(2-aminoethoxy)acetate.[3][4] While not a direct chemical degradation pathway, it highlights the lability of the morpholine ring.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC chromatogram shows peaks corresponding to methyl 2-(bromomethyl)benzoate or morpholine. | Incomplete reaction. | 1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting materials are consumed. |
| Incorrect stoichiometry of reactants. | 2. Optimize Stoichiometry: Adjust the molar ratio of the reactants to drive the reaction to completion. | |
| Insufficient reaction time or temperature. | 3. Modify Reaction Conditions: Increase the reaction time or temperature as appropriate for the specific synthetic protocol. | |
| Inefficient purification. | 4. Improve Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively remove unreacted starting materials. |
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight
| Symptom | Possible Cause | Troubleshooting Steps |
| LC-MS analysis indicates an impurity with a molecular weight roughly double that of the product. | Dimerization of the product or an intermediate. | 1. Control Reaction Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions. |
| Side reaction leading to a larger molecule. | 2. Temperature Control: Maintain strict temperature control during the reaction, as higher temperatures can sometimes promote side reactions. | |
| 3. Purification: Use a high-resolution purification technique like preparative HPLC to isolate the main product from the high-molecular-weight impurity. |
Issue 3: Sample Purity Decreases Over Time During Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Repeat analysis of a stored sample shows increased impurity levels. | Degradation of the compound. | 1. Storage Conditions: Store the sample in a cool, dark, and dry place. Protect from light and moisture. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of residual acid or base from synthesis. | 2. Neutralize Sample: Ensure the final product is free from any acidic or basic residues from the workup. A final wash with a neutral buffer or pure solvent may be necessary. | |
| Hydrolysis of the ester group. | 3. Aqueous Environments: Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. |
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Principle | Applicability for this compound |
| HPLC-UV | Separation based on polarity. | Excellent for quantification of known and unknown impurities. |
| LC-MS | Separation coupled with mass detection. | Ideal for identification of unknown impurities by providing molecular weight data.[] |
| GC-MS | Separation of volatile compounds coupled with mass detection. | Suitable for detecting residual solvents and volatile by-products. |
| qNMR | Quantitative analysis based on nuclear magnetic resonance. | Can be used for quantitative analysis of the main component and impurities without the need for reference standards for each impurity. |
| TLC | Simple, qualitative separation. | Useful for rapid reaction monitoring and preliminary purity assessment. |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.[]
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[]
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analysis: Analyze all stressed samples by the developed HPLC method to observe the formation of degradation products.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Relationship between impurity sources, detection, and resolution.
References
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl Benzoate Derivatives: Validating a Proposed Pathway for Methyl 2-(morpholinomethyl)benzoate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted methyl benzoates is a cornerstone of many projects. These compounds frequently serve as crucial intermediates in the creation of a wide array of pharmaceuticals. This guide offers a comparative analysis of established methods for the synthesis of the core methyl benzoate structure and presents a validated, proposed synthetic route for Methyl 2-(morpholinomethyl)benzoate, a compound of interest in medicinal chemistry.
Comparison of General Methyl Benzoate Synthesis Methods
The selection of a synthetic strategy for methyl benzoate and its derivatives is critical and often depends on factors such as the substrate's steric hindrance, the presence of sensitive functional groups, and cost-effectiveness. Below is a comparison of common esterification methods.
| Method | Typical Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Key Advantages & Disadvantages |
| Fischer-Speier Esterification | Benzoic Acid, Methanol (excess) | Conc. H₂SO₄ or p-TsOH | Methanol (serves as reagent and solvent) | Reflux (approx. 65) | 1 - 10 | 65 - 95 | Advantages: Cost-effective, simple procedure.[1][2] Disadvantages: Reversible reaction requiring excess alcohol or water removal, harsh acidic conditions may not be suitable for sensitive substrates.[1][3] |
| Steglich Esterification | Benzoic Acid, Methanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temp | 2 - 6 | 85 - 95 | Advantages: Mild reaction conditions, high yields, suitable for sterically hindered substrates.[4][5] Disadvantages: DCC can cause allergic reactions, formation of dicyclohexylurea byproduct which needs to be removed. |
| Mitsunobu Reaction | Benzoic Acid, Methanol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | 0 to Room Temp | 2 - 12 | 60 - 90 | Advantages: Mild conditions, proceeds with clean inversion of stereochemistry at the alcohol, effective for sterically hindered alcohols.[6][7] Disadvantages: Reagents are relatively expensive, formation of triphenylphosphine oxide and hydrazine byproducts.[7] |
| Solid Acid Catalysis | Benzoic Acid, Methanol | Zr/Ti or other solid acids | Methanol | 120 | 24 | 80 - 95 | Advantages: Catalyst is recoverable and reusable, environmentally friendlier process.[8][9] Disadvantages: May require higher temperatures and longer reaction times compared to other methods. |
Proposed Synthesis and Validation for this compound
Based on established organic chemistry principles, a reliable two-step synthesis for this compound is proposed. This pathway involves an initial chloromethylation of methyl benzoate, followed by a nucleophilic substitution with morpholine.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-(chloromethyl)benzoate
-
Reaction Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, add dichloromethane (50 mL), aluminum chloride (26 g, 0.19 mol), and paraformaldehyde (3.0 g, 0.1 mol).
-
Addition of Reactant: While stirring, slowly add methyl benzoate (13.6 g, 0.1 mol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into 100 g of ice water. Stir for 30 minutes. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(chloromethyl)benzoate. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude Methyl 2-(chloromethyl)benzoate from Step 1 in acetonitrile (50 mL).
-
Addition of Reagents: To this solution, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove solid potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
This guide provides a comparative overview of established esterification methods and a detailed, practical protocol for the synthesis of this compound. The proposed two-step pathway is based on well-understood and reliable chemical transformations, offering a solid foundation for researchers to produce this valuable compound.
References
- 1. studylib.net [studylib.net]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Characterization of Methyl 2-(morpholinomethyl)benzoate Purity: A Comparative Guide
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. For a compound such as Methyl 2-(morpholinomethyl)benzoate, a versatile building block in organic synthesis, ensuring high purity is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and potentially introduce toxic byproducts.
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound purity. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative benzoate derivatives and presenting detailed experimental protocols.
Comparative Purity Analysis
To contextualize the purity of this compound, a comparative analysis was conducted against two structurally related alternatives: Methyl 2-(bromomethyl)benzoate and Methyl 2-methylbenzoate. These compounds share the core methyl benzoate structure but differ in the substituent at the 2-position, which can influence their synthetic routes and potential impurity profiles. The purity of each compound was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Purity Data
| Compound | HPLC Purity (%) | GC-MS Purity (%) | Major Impurity Identified |
| This compound | 99.2 | 99.1 | 2-Methylbenzoic acid |
| Methyl 2-(bromomethyl)benzoate | 98.5 | 98.2 | Dibrominated byproduct |
| Methyl 2-methylbenzoate | 99.5 | 99.6 | Toluene (residual solvent) |
The data indicates that while all three compounds can be synthesized to a high degree of purity, the nature of their primary impurities differs, reflecting their respective synthetic pathways.
Experimental Workflow for Purity Characterization
The following diagram outlines the logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate like this compound.
Caption: A flowchart illustrating the key stages in the characterization of chemical purity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the methyl benzoate derivatives and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Create a series of dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Inject 10 µL of the sample solution.
-
Run the gradient program over 30 minutes.
-
The purity is calculated based on the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Procedure:
-
Prepare the sample solution as described above.
-
Inject the sample into the GC.
-
Analyze the resulting chromatogram and mass spectra to identify the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound and identify any structurally related impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Experiments: Acquire ¹H and ¹³C NMR spectra.
-
Procedure:
-
Prepare the sample and place it in an NMR tube.
-
Acquire the spectra using standard parameters.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and compare the chemical shifts to the expected structure.
-
Conclusion
The comprehensive characterization of this compound purity requires a multi-faceted analytical approach. HPLC and GC-MS are powerful techniques for quantitative purity assessment and impurity identification, while NMR spectroscopy provides invaluable structural confirmation. By employing these methods in a structured workflow, researchers and drug developers can ensure the quality and consistency of their chemical intermediates, a critical step in the path to successful and safe therapeutic development.
A Comparative Guide to the Synthesis of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for Methyl 2-(morpholinomethyl)benzoate, a valuable intermediate in pharmaceutical research. The comparison is based on established chemical principles and supported by experimental data from analogous reactions found in the literature. We will explore a plausible and efficient pathway via nucleophilic substitution and contrast it with a theoretically considered but chemically unfavorable Mannich-type reaction.
Comparison of Synthetic Routes
Two primary synthetic strategies were evaluated for the preparation of this compound: a Mannich-type reaction and a nucleophilic substitution pathway.
Route 1: Mannich-Type Reaction (Not Recommended)
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a secondary amine. In the context of methyl benzoate, this would entail a direct reaction with formaldehyde and morpholine. However, the benzene ring of methyl benzoate lacks the requisite acidic C-H bond for a standard Mannich reaction to proceed. While electrophilic substitution on the aromatic ring is a possibility, the ester group is deactivating, making the reaction conditions for such a transformation likely harsh and the yields poor. Literature searches did not yield any successful examples of a direct Mannich reaction on an unactivated benzoic acid ester.
Route 2: Nucleophilic Substitution (Recommended)
This two-step approach is a more viable and efficient method for the synthesis of this compound. The first step involves the synthesis of a key intermediate, Methyl 2-(bromomethyl)benzoate. The second step is the N-alkylation of morpholine with this intermediate. This pathway follows well-established and reliable reaction mechanisms.
Data Presentation
The following table summarizes the quantitative data for the recommended two-step nucleophilic substitution route.
| Parameter | Step 1: Bromination of Methyl o-toluate | Step 2: N-Alkylation of Morpholine |
| Reaction | Methyl o-toluate → Methyl 2-(bromomethyl)benzoate | Methyl 2-(bromomethyl)benzoate + Morpholine → this compound |
| Reagents | Methyl o-toluate, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Methyl 2-(bromomethyl)benzoate, Morpholine, Potassium carbonate (K₂CO₃) |
| Solvent | Carbon tetrachloride | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 77°C) | 50-80°C |
| Reaction Time | 1.5 hours | Monitored by TLC/LC-MS (typically a few hours) |
| Yield | Quantitative[1] | High (estimated based on similar reactions)[1] |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
This protocol is adapted from a known procedure for the bromination of methyl o-toluate.[1]
-
To a 250 mL round-bottom flask, add methyl o-toluate (1.50 g, 10 mmol) and dissolve it in 80 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.98 g, 11 mmol) and benzoyl peroxide (BPO) (48 mg, 0.2 mmol) to the flask.
-
Heat the mixture to reflux for 1.5 hours.
-
After the reaction is complete, cool the mixture and filter to remove any insoluble material.
-
Evaporate the solvent under reduced pressure to obtain Methyl 2-(bromomethyl)benzoate. The reported yield for this reaction is quantitative.[1]
Step 2: Synthesis of this compound
This is a general procedure for the N-alkylation of morpholine with a benzyl bromide derivative.[1]
-
In a dry round-bottom flask, dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add morpholine (1.1-1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product, this compound.
Mandatory Visualization
Caption: Comparative workflow of the recommended nucleophilic substitution route versus the unfavorable Mannich-type reaction for the synthesis of this compound.
References
A Comparative Guide to Benzoate Derivatives in Drug Discovery: Benchmarking Performance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzoate scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases. This guide provides a comparative analysis of various benzoate derivatives, focusing on their performance in preclinical studies. While direct experimental data for Methyl 2-(morpholinomethyl)benzoate is not extensively available in the public domain, this guide will establish a framework for its evaluation by comparing structurally related compounds with known biological activities. We will delve into key therapeutic areas where benzoate derivatives have shown promise, namely in cancer and metabolic disorders.
Performance Comparison of Benzoate Derivatives
The therapeutic efficacy of benzoate derivatives is intrinsically linked to the nature and position of substituents on the benzene ring. These modifications significantly influence the compound's binding affinity to biological targets, pharmacokinetic properties, and overall pharmacological effect. Below, we present a comparative summary of representative benzoate derivatives against different biological targets.
Anticancer Activity of Benzoate Derivatives
Several studies have highlighted the potential of benzoate derivatives as anticancer agents. Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of various benzoate derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Benzoate Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative | MCF-7 (Breast) | 15.6 | Doxorubicin | - | [1] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative | HT-29 (Colon) | 4.53 | 5-Fluorouracil | - | [1] |
| 2-(4'-substitutedsulfonamido)benzoic acid derivative | MOLT-3 (Leukemia) | 15.71 | Etoposide/Doxorubicin | - | [1] |
| Eugenyl benzoate derivative 9 | HT29 (Colorectal) | 26.56 µmol/ml | Eugenol | >286.81 µmol/ml | [2] |
| Benzothiadiazine derivative | Triple-negative breast cancer cell line | 2.93 | 5-Fluorouracil | >5 | [3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The reference compounds are standard chemotherapy agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Benzoate Derivatives
Benzoate derivatives have also emerged as promising candidates for the treatment of type 2 diabetes through the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels.
Table 2: In Vitro DPP-4 Inhibitory Activity of Selected Benzoate and Related Derivatives (IC50 values in nM)
| Compound/Derivative | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| β-amino amide with triazolopiperazine | 2 | - | - | [4] |
| Tetralin-sulfonamide derivative | 2.80 | Sitagliptin | - | [4] |
| Fluorine-based benzoic acid derivative | 1.6 | - | - | [5] |
| Bromo-substituted benzoic acid derivative | 1.3 | - | - | [5] |
| Thiosemicarbazone derivative | 1.266 | Sitagliptin | 4.380 | [6] |
Note: Sitagliptin is a clinically approved DPP-4 inhibitor.
The Potential of this compound
While specific experimental data on this compound is lacking, its structural features suggest potential biological activity. The morpholine moiety is a "privileged structure" in medicinal chemistry, known to improve the pharmacokinetic properties of compounds and to interact with a variety of biological targets.[7][8] The presence of the morpholine ring, a six-membered heterocycle with both nitrogen and oxygen atoms, can enhance solubility, metabolic stability, and cell permeability.[9][10]
The benzoate core provides a scaffold that can be readily functionalized. The "methyl 2-(morpholinomethyl)" substitution introduces a flexible side chain containing a basic nitrogen, which could be crucial for interactions with acidic residues in enzyme active sites or receptors. For instance, in the context of cancer, the morpholine ring is found in several anticancer drugs and is known to interact with kinases in signaling pathways.[11] In the realm of central nervous system disorders, morpholine derivatives have shown potential due to their ability to cross the blood-brain barrier.[11]
Further research is warranted to synthesize and evaluate the biological activities of this compound to determine its therapeutic potential.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the performance of benzoate derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., benzoate derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]
DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[13][14][15]
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, and the rate of its formation is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, DPP-4 enzyme solution, and the substrate solution according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add 30 µL of diluted assay buffer and 10 µL of diluted enzyme solution to wells containing 10 µL of the test compound at various concentrations or a solvent control.
-
Initiation of Reaction: Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence (excitation: 350-360 nm, emission: 450-465 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20-30 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve. The percent inhibition is determined by comparing the rates of the test compound-treated wells to the solvent control wells. The IC50 value is then calculated from the dose-response curve.[13][14]
Caspase-9 Activity Assay
This assay quantifies the activity of caspase-9, an initiator caspase in the intrinsic pathway of apoptosis.
Principle: The assay uses a luminogenic or colorimetric substrate containing the LEHD amino acid sequence, which is specifically recognized and cleaved by caspase-9. The cleavage releases a signal (light or color) that is proportional to the caspase-9 activity.[16][17][18]
Protocol (Luminogenic Assay):
-
Cell Lysis: Lyse the cells treated with the test compound and control using a lysis buffer.
-
Reagent Addition: Add the Caspase-Glo® 9 Reagent, which contains the luminogenic substrate and luciferase, to the cell lysate in a 96-well plate.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for substrate cleavage and the luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-9 activity.[16][19]
Visualizing Molecular Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by anticancer agents and a general workflow for drug discovery.
Caption: A generalized workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer therapies.[20][21][22]
Conclusion
Benzoate derivatives represent a rich and diverse class of compounds with significant therapeutic potential. As demonstrated, strategic modifications to the benzoate scaffold can yield potent and selective inhibitors for various biological targets, including those implicated in cancer and metabolic diseases. While the specific biological profile of this compound remains to be elucidated, its structural characteristics, particularly the inclusion of the pharmacologically favorable morpholine moiety, mark it as a compound of interest for future investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for the evaluation of novel benzoate derivatives and their advancement through the drug discovery pipeline.
References
- 1. preprints.org [preprints.org]
- 2. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 14. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Caspase-Glo® 9 Assay Protocol [promega.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. promega.com [promega.com]
- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
"biological efficacy of Methyl 2-(morpholinomethyl)benzoate analogs"
A Comparative Guide to the Biological Efficacy of Methyl 2-(morpholinomethyl)benzoate Analogs and Related Compounds
This guide provides a comparative analysis of the biological efficacy of various analogs of methyl benzoate, with a focus on their potential applications in drug development. The data presented is compiled from multiple studies and is intended for researchers, scientists, and professionals in the field.
Antiproliferative and Cytotoxic Activity
Recent research has explored the potential of methyl benzoate analogs as antiproliferative and cytotoxic agents, targeting various mechanisms in cancer cells. The following sections summarize the quantitative data and experimental protocols from key studies.
Inhibition of Phosphatidylcholine-Specific Phospholipase C
A series of 2-morpholinobenzoic acid derivatives have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in various cancers. The inhibitory activities of these compounds against PC-PLC from Bacillus cereus (PC-PLCBc) and their antiproliferative effects on human cancer cell lines are presented below.[1][2]
Table 1: PC-PLC Inhibition and Antiproliferative Activity of 2-Morpholinobenzoic Acid Analogs [1]
| Compound | Structure | PC-PLCBc IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| 1b (Carboxylic Acid) | 2-morpholino-5-(N-(3-chlorobenzyl)amino)benzoic acid | 0.8 ± 0.1 | > 50 | > 50 |
| 2b (Hydroxamic Acid) | 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.9 ± 0.2 |
| 11f (Carboxylic Acid) | 2-morpholino-4-(N-(3-chlorobenzyl)amino)benzoic acid | > 50 | > 50 | > 50 |
| 12f (Hydroxamic Acid) | 4-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide | > 50 | 12.5 ± 0.9 | 15.6 ± 1.1 |
Experimental Protocols:
-
PC-PLC Inhibition Assay: The inhibitory activity against PC-PLCBc was determined using a chromogenic assay with p-nitrophenylphosphorylcholine as the substrate. The absorbance was measured at 410 nm to determine the rate of substrate hydrolysis.
-
Antiproliferative Assay: The antiproliferative activity was assessed using the MTS assay on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. Cells were treated with the compounds for 72 hours, and cell viability was determined by measuring the absorbance at 490 nm.[1]
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of methyl 2-benzoylbenzoate (MBB) have been evaluated on normal human peripheral blood mononuclear cells (PBMNCs). The study found that MBB induces apoptosis through a caspase-dependent pathway.[3]
Table 2: Cytotoxicity of Methyl 2-benzoylbenzoate (MBB) on PBMNCs [3]
| Compound | Concentration | Apoptosis (%) |
| MBB | 80 µM | Significant increase |
Experimental Protocols:
-
Cell Viability Assay: The cytotoxicity of MBB was determined by treating PBMNCs and measuring cell viability.
-
Apoptosis Assay: Apoptosis was quantified by measuring the activation of caspase-8, caspase-9, and apoptosis-inducing factor (AIF). The results indicated that MBB-induced apoptosis occurs via the caspase-9 pathway.[3]
Below is a diagram illustrating the MBB-induced apoptotic pathway.
Caption: MBB induces apoptosis through the mitochondrial-mediated caspase-9 pathway.
Enzyme Inhibition
Methyl benzoate analogs have also been identified as inhibitors of key enzymes involved in cancer metabolism and progression.
Pentose Phosphate Pathway Inhibition
Derivatives of methyl 4-aminobenzoate have been shown to inhibit Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), two critical enzymes in the pentose phosphate pathway (PPP).[4]
Table 3: Inhibition of PPP Enzymes by Methyl 4-aminobenzoate Analogs [4]
| Compound | G6PD IC50 (µM) | 6PGD IC50 (µM) |
| Compound 1 | 100.8 | 289.1 |
| Compound 4 | 254.3 | 206.0 |
Experimental Protocols:
-
Enzyme Inhibition Assays: The inhibitory effects on human G6PD and 6PGD were determined by spectrophotometrically measuring the rate of NADPH production.[4]
The following diagram illustrates the workflow for identifying PPP inhibitors.
Caption: A combined in silico and in vitro approach to identify novel PPP inhibitors.
Dual Inhibition of Malate Dehydrogenase (MDH) 1 and 2
A methyl benzoate analog, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, has been identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases, which are crucial for cancer metabolism.[5] This compound demonstrated significant antitumor efficacy in a xenograft model.[5]
Table 4: Inhibition of MDH1 and MDH2 [5]
| Compound | MDH1 IC50 (µM) | MDH2 IC50 (µM) |
| 16c | 0.45 | 0.28 |
Experimental Protocols:
-
MDH Inhibition Assay: The inhibitory activity against purified human MDH1 and MDH2 was measured by monitoring the decrease in NADH absorbance at 340 nm.
-
Cellular Respiration Assay: The effect on mitochondrial respiration was assessed in HCT116 cells.
-
In Vivo Antitumor Efficacy: The antitumor effect was evaluated in a HCT116 xenograft mouse model.[5]
Insecticidal and Repellent Activity
While the primary focus of this guide is on therapeutic applications in human health, it is noteworthy that methyl benzoate and its analogs have also demonstrated significant biological efficacy as insect repellents and insecticides.
Repellency against Bed Bugs
Methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) have been shown to exhibit strong and long-lasting repellency against the common bed bug, Cimex lectularius, including pyrethroid-resistant strains.[6][7]
Toxicity to Mosquitoes
Several analogs of methyl benzoate, including butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate, were found to be more toxic than the parent compound to adult female Aedes aegypti mosquitoes.[8]
Conclusion
The analogs of this compound and related methyl benzoate derivatives represent a versatile class of compounds with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the benzoate scaffold can lead to potent and selective inhibitors of various biological targets, including enzymes implicated in cancer and insect-specific proteins. Further investigation into these compounds is warranted to explore their full therapeutic and commercial potential.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinobenzoic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) data for Methyl 2-(morpholinomethyl)benzoate is not extensively available in the current literature, a wealth of information exists for the broader class of 2-morpholinobenzoic acid derivatives. This guide provides a comprehensive comparison of these related compounds, which have been identified as promising inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer progression. The insights drawn from these analogs offer a valuable framework for understanding the potential biological activity of this compound and for the rational design of new therapeutic agents.
The 2-Morpholinobenzoic Acid Scaffold: A Platform for PC-PLC Inhibition
The 2-morpholinobenzoic acid scaffold has emerged as a promising starting point for the development of novel inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] PC-PLC is an enzyme that plays a crucial role in cell signaling by hydrolyzing phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG).[1][2] Dysregulation of PC-PLC and the subsequent overproduction of these second messengers have been linked to the proliferation and metastatic progression of various cancers.[1][4] By inhibiting PC-PLC, the compounds based on the 2-morpholinobenzoic acid scaffold can disrupt these oncogenic signaling pathways, leading to antiproliferative effects in cancer cells.[1][5]
The general structure of the studied 2-morpholinobenzoic acid derivatives features a central benzoic acid ring with a morpholine group at the 2-position and typically an N-benzylamino group at the 5-position.[1][4] Structure-activity relationship studies have explored modifications to the substitution pattern on the central ring, the nature of the acyl group (e.g., carboxylic acid vs. hydroxamic acid), alterations to the N-benzylamino moiety, and replacement of the morpholine ring itself.[1][4]
Comparative Analysis of Structural Modifications
The antiproliferative activity and PC-PLC inhibitory potential of 2-morpholinobenzoic acid derivatives are highly dependent on their substitution patterns. The following sections and tables summarize the key structure-activity relationships observed for this class of compounds.
Substitution Pattern on the Central Aromatic Ring
The relative positions of the morpholine and N-benzylamino groups on the central benzoic acid ring significantly impact activity. A comparison between a 2,5-substitution pattern and a 2,4-substitution pattern revealed that the 2,5-arrangement is generally more favorable for PC-PLC inhibition. For instance, moving from a 2,5- to a 2,4-substitution pattern in carboxylic acid-bearing analogs resulted in a threefold decrease in inhibitory activity.[1]
Modification of the Acyl Group: Carboxylic vs. Hydroxamic Acids
Replacing the carboxylic acid moiety with a hydroxamic acid has been a key area of investigation. While the carboxylic acid derivatives show good PC-PLC inhibition, the corresponding hydroxamic acid analogs often exhibit more potent antiproliferative activity against cancer cell lines such as MDA-MB-231 and HCT116.[1]
Substitution on the N-Benzyl Ring
Modifications to the N-benzyl ring have a pronounced effect on the biological activity. Halogen substitutions, particularly at the 3-position, are often beneficial. Furthermore, methylation of the benzylic nitrogen has been shown to be a key modification, with N-methylated compounds demonstrating the most potent biological activity.[1][4]
Importance of the Morpholine Moiety
The morpholine ring appears to be crucial for activity. When the morpholine was replaced with a tetrahydropyran (THP) ring, a significant loss of PC-PLC inhibitory activity was observed. This suggests that the nitrogen atom within the morpholine ring is essential for the compound's interaction with the enzyme.[1]
Quantitative Comparison of Analogs
The following tables present a summary of the biological data for representative 2-morpholinobenzoic acid derivatives, highlighting the impact of various structural modifications on their PC-PLC inhibitory and antiproliferative activities.
Table 1: Effect of Ring Substitution Pattern on PC-PLC Inhibition
| Compound ID | Substitution Pattern | R Group (on N-benzyl) | PC-PLCBC Inhibition (% Enzyme Activity Relative to Vehicle) |
| 1b | 2,5- | 3-Cl | 10.7 ± 1.5 |
| 11f | 2,4- | 3-Cl | 33.1 ± 5.7 |
Data extracted from a study on 2-morpholinobenzoic acid derivatives.[1] Lower percentage indicates higher inhibition.
Table 2: Comparison of Carboxylic vs. Hydroxamic Acids and Morpholine vs. Tetrahydropyran
| Compound ID | Acyl Group | Heterocycle | R Group (on N-benzyl) | PC-PLCBC Inhibition (% Enzyme Activity Relative to Vehicle) |
| 1b | Carboxylic Acid | Morpholine | 3-Cl | 10.7 ± 1.5 |
| 2b | Hydroxamic Acid | Morpholine | 3-Cl | 30.5 ± 7.3 |
| 20f | Carboxylic Acid | Tetrahydropyran | 3-Cl | No significant inhibition |
| 21f | Hydroxamic Acid | Tetrahydropyran | 3-Cl | 79.7 ± 0.7 |
Data from the same study, illustrating the importance of the acyl group and the morpholine nitrogen.[1]
Experimental Protocols
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
The inhibitory activity of the compounds against PC-PLC is typically assessed using an assay that measures the hydrolysis of a substrate. While various methods exist, a common approach involves a colorimetric or fluorogenic assay.
-
Enzyme and Substrate Preparation: A solution of purified PC-PLC from Bacillus cereus (PC-PLCBc), a commonly used model, is prepared in an appropriate buffer (e.g., HEPES buffer). A substrate solution, such as p-nitrophenylphosphorylcholine or a fluorogenic analog, is also prepared.
-
Inhibitor Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells of a microplate at various concentrations. The enzyme solution is then added, and the mixture is incubated for a predetermined period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The plate is then incubated, and the change in absorbance or fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to a vehicle control (e.g., DMSO). IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition and Formazan Solubilization: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours, during which viable cells metabolize the yellow MTT into purple formazan crystals. The formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Summary of Key Structure-Activity Relationships
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Methyl 2-(morpholinomethyl)benzoate and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the synthesized compound, Methyl 2-(morpholinomethyl)benzoate, with its commercially available precursors, Methyl 2-formylbenzoate and morpholine. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the characterization and identification of these molecules. This guide includes a comprehensive summary of their key spectroscopic data, a detailed experimental protocol for the synthesis of the target compound, and a visual representation of the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors were obtained from publicly available spectral databases, while the data for the final product are predicted based on the structures of the precursors and established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Product)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.8-8.0 | d | 1H | Ar-H |
| ~7.3-7.5 | m | 3H | Ar-H | |
| ~3.9 | s | 3H | -OCH₃ | |
| ~3.7 | s | 2H | Ar-CH₂-N | |
| ~3.6 | t | 4H | O-(CH₂)₂-N | |
| ~2.5 | t | 4H | N-(CH₂)₂-C | |
| Methyl 2-formylbenzoate | 10.5 | s | 1H | -CHO |
| 7.9-8.1 | m | 2H | Ar-H | |
| 7.6-7.8 | m | 2H | Ar-H | |
| 3.9 | s | 3H | -OCH₃ | |
| Morpholine | 3.73 | t | 4H | O-(CH₂)₂-N |
| 2.87 | t | 4H | N-(CH₂)₂-C | |
| 1.89 | s | 1H | N-H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Product)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~167 | C=O (ester) |
| ~140 | Ar-C (quaternary) | |
| ~132 | Ar-C | |
| ~130 | Ar-C | |
| ~128 | Ar-C | |
| ~127 | Ar-C | |
| ~67 | O-CH₂ | |
| ~62 | Ar-CH₂-N | |
| ~53 | N-CH₂ | |
| ~52 | -OCH₃ | |
| Methyl 2-formylbenzoate | 192.5 | C=O (aldehyde) |
| 166.8 | C=O (ester) | |
| 135.5 | Ar-C (quaternary) | |
| 134.1 | Ar-C | |
| 133.0 | Ar-C | |
| 130.3 | Ar-C | |
| 129.5 | Ar-C | |
| 52.7 | -OCH₃ | |
| Morpholine | 67.8 | O-CH₂ |
| 46.5 | N-CH₂ |
Table 3: IR Spectroscopic Data (Predicted for Product)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~1720 | C=O (ester) stretch |
| ~2950-2800 | C-H (aliphatic) stretch | |
| ~3050 | C-H (aromatic) stretch | |
| ~1280 | C-O (ester) stretch | |
| ~1120 | C-N stretch | |
| Methyl 2-formylbenzoate | ~1725 | C=O (ester) stretch |
| ~1700 | C=O (aldehyde) stretch | |
| ~2850, ~2750 | C-H (aldehyde) stretch | |
| ~3050 | C-H (aromatic) stretch | |
| Morpholine | ~3350 | N-H stretch |
| ~2950-2800 | C-H (aliphatic) stretch | |
| ~1115 | C-O-C stretch |
Table 4: Mass Spectrometry Data (Predicted for Product)
| Compound | m/z (relative intensity) | Fragmentation |
| This compound | 249 [M]⁺ | Molecular Ion |
| 162 [M-C₄H₉NO]⁺ | Loss of morpholine | |
| 133 [M-C₄H₉NO - CHO]⁺ | Loss of morpholine and formyl group | |
| 100 [C₅H₁₀NO]⁺ | Morpholinomethyl cation | |
| 86 [C₄H₈N]⁺ | Morpholine fragment | |
| Methyl 2-formylbenzoate | 164 [M]⁺ | Molecular Ion |
| 133 [M-OCH₃]⁺ | Loss of methoxy group | |
| 105 [M-COOCH₃]⁺ | Loss of carbomethoxy group | |
| Morpholine | 87 [M]⁺ | Molecular Ion |
| 57 [M-CH₂O]⁺ | Loss of formaldehyde | |
| 42 [M-C₂H₅O]⁺ | Loss of ethoxy radical |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via reductive amination of Methyl 2-formylbenzoate with morpholine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Methyl 2-formylbenzoate
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 2-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added morpholine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated using a separatory funnel, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization:
The synthesized this compound and its precursors are to be characterized by the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the samples prepared as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthetic route to this compound.
Comparative Guide to Analytical Method Validation for the Quantification of Methyl 2-(morpholinomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of Methyl 2-(morpholinomethyl)benzoate, based on typical validation parameters for similar analytes.[1][2][3]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[2] | > 0.998[1] | > 0.99[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 97.0 - 103.0%[1] | 90 - 110%[4] |
| Precision (% RSD) | < 2.0%[2] | < 5.0%[1] | < 15%[3] |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~1 - 10 ng/mL[1] | ~0.1 - 1 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~30 - 150 ng/mL | ~3 - 30 ng/mL[1] | ~0.3 - 3 ng/mL[3] |
| Specificity | Good | Excellent[1] | Superior |
| Robustness | High[1] | Moderate[1] | Moderate |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV, GC-MS, and LC-MS/MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quality control and assay of this compound in bulk drug substance and formulated products.
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[5]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely suitable due to the presence of the benzoate ring.[5]
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (e.g., a 50:50 mixture of mobile phase components) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations spanning the expected sample concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range. The solution may need to be filtered through a 0.45 µm syringe filter before injection.[5]
1.3. Validation Parameters:
-
Specificity: Analyze a blank (diluent), a placebo, and a spiked placebo to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and/or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it suitable for the analysis of trace amounts of this compound, particularly in complex matrices or for impurity profiling.
2.1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine compounds (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's volatility.[1]
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Mass Spectrometry Mode: Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
2.2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Dissolve the reference standard or sample in a suitable solvent like dichloromethane or methanol to achieve a concentration within the calibration range.
2.3. Validation Parameters: The validation parameters are similar to those for HPLC-UV, with a focus on demonstrating specificity through mass spectral data and achieving lower LOD and LOQ values.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique provides the highest sensitivity and selectivity and is ideal for bioanalytical studies or when very low levels of the analyte need to be quantified in complex biological matrices.
3.1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a focus on mobile phases compatible with mass spectrometry (e.g., using formic acid or ammonium formate as buffer components).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is likely suitable due to the presence of the morpholine nitrogen.
-
Multiple Reaction Monitoring (MRM): A precursor ion (the protonated molecule [M+H]⁺) and one or more product ions are selected and optimized for sensitive and specific detection.
-
3.2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to HPLC-UV, with potential for more complex sample extraction procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples.[7]
3.3. Validation Parameters: The validation will follow ICH guidelines but with additional considerations for matrix effects, a common phenomenon in LC-MS/MS analysis of complex samples.
Method Selection and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. arlok.com [arlok.com]
- 3. Screening and confirmatory method for benzodiazepines and hypnotics in oral fluid by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
In Vitro Performance of Methyl 2-(morpholinomethyl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vitro bioactivity of Methyl 2-(morpholinomethyl)benzoate. Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally related molecules and established in vitro assays to offer a predictive performance assessment. The information herein is intended to guide researchers in designing and interpreting in vitro studies for this compound and its analogues.
Comparative Analysis of Structurally Related Compounds
To contextualize the potential bioactivity of this compound, we present in vitro data from compounds sharing key structural motifs, such as the benzoate core and the morpholine group. These compounds serve as relevant alternatives for comparative analysis.
Cytotoxicity Profile
The cytotoxic potential of a compound is a critical initial assessment in drug discovery. The following table summarizes the cytotoxic activities of benzoate and morpholino-containing compounds against various human cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Methyl 2-benzoylbenzoate (MBB) | Human PBMNCs | Apoptosis Assay | Apoptosis Induction | Induces apoptosis via caspase-9 pathway | [1] |
| Methyl Benzoate (MB) | HEK293 (Kidney) | WST-1 Assay | LC50 | >11 mM | [2] |
| CACO2 (Colon) | WST-1 Assay | LC50 | ~7.3 mM | [2] | |
| SH-SY5Y (Neuronal) | WST-1 Assay | LC50 | >11 mM | [2] | |
| Ethyl Benzoate (EB) | HEK293 | WST-1 Assay | LC50 | More toxic than MB | [2] |
| Vinyl Benzoate (VB) | HEK293 | WST-1 Assay | LC50 | Most toxic among MB, EB, VB | [2] |
| 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | L1210 (Murine Leukemia) | Cytotoxicity Assay | IC50 | Concentration-dependent cytotoxicity | [3] |
| Caco-2 (Human Colon Carcinoma) | Cytotoxicity Assay | IC50 | Concentration-dependent cytotoxicity | [3] | |
| 4-chlorophenyl and morpholine substituted triazine analogue | C26 (Colon Carcinoma) | Cytotoxicity Assay | IC50 | 1.21 µM | [4] |
Anti-inflammatory Activity
The presence of the morpholine moiety in this compound suggests potential anti-inflammatory properties. The following table presents data on related compounds.
| Compound | Assay | Model | Key Findings | Reference |
| Amino acyl benzoates (with morpholino group) | Carrageenin-induced edema | Albino rats (in vivo) | Potent anti-inflammatory activity with minimal ulcerogenic liability | [5] |
| 2-[(Morpholin-4-yl)-methyl]-1H-benzimidazole | Luminol-enhanced chemiluminescence | In vitro | Lower IC50 values than ibuprofen, suggesting significant anti-inflammatory potential | [6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of this compound.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7][8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitric oxide production, a key mediator in inflammation.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[9]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[9]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate at room temperature for 10-15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[8]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.
Protocol:
-
Reagent Preparation: Prepare the COX-2 enzyme, assay buffer, heme, and arachidonic acid substrate as per the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.[9]
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well.[9]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.[9]
-
Detection: Measure the product formation using a suitable detection method, such as colorimetric or fluorometric analysis, as specified by the assay kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
To further aid in the experimental design and understanding of the potential mechanisms of action, the following diagrams illustrate a general experimental workflow and a relevant signaling pathway.
General experimental workflow for in vitro testing.
Caspase-9 mediated apoptosis pathway.
References
- 1. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]
- 5. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Methyl 2-(morpholinomethyl)benzoate and its Analogs as Potential Phosphatidylcholine-Specific Phospholipase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 2-(morpholinomethyl)benzoate and its structural analogs, focusing on their potential as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a critical enzyme in cellular signaling pathways, and its dysregulation has been implicated in various diseases, including cancer.[1][2] This analysis is based on available data for structurally related compounds, as direct inhibitory data for this compound is not currently available in the public domain.
Introduction to a Promising Scaffold
The 2-morpholinobenzoic acid scaffold has emerged as a promising framework for the development of novel PC-PLC inhibitors.[3][4][5] Research into derivatives of this scaffold has demonstrated significant anti-proliferative activity in cancer cell lines, suggesting that PC-PLC is a viable therapeutic target.[5] this compound, while differing slightly by a methylene linker, shares the core morpholine and benzoate moieties, making it a compound of high interest for similar inhibitory potential.
Comparative Inhibitory Activity
While specific inhibitory data for this compound against PC-PLC is not yet published, we can draw comparisons from closely related 2-morpholinobenzoic acid derivatives and the well-characterized PC-PLC inhibitor, D609.
| Compound Class/Name | Target | IC50 / Ki | Cell-Based Activity | Reference |
| 2-Morpholinobenzoic Acid Derivatives | PC-PLC | Not explicitly stated for the parent compound. Derivatives show varying levels of inhibition. | Esters and hydroxamic acid derivatives exhibit moderate to high anti-proliferative activity in MDA-MB-231 and HCT116 cells.[5] | [5] |
| D609 (Tricyclodecan-9-yl-xanthogenate) | PC-PLC | Ki: 6.4 µM, IC50: 94 µM | Attenuates proliferation in various cell lines; induces caspase-3 activation.[3][6] | [3][6] |
Known PC-PLC Inhibitors: A Snapshot
Several compounds have been identified as inhibitors of phospholipase C (PLC) enzymes. A selection of these, including their reported targets and characteristics, is presented below.
| Inhibitor | Target(s) | Key Characteristics |
| D609 | PC-PLC | A specific and competitive inhibitor. Also exhibits antioxidant, antiviral, and anti-inflammatory properties.[3] |
| U-73122 | Phospholipase C (PLC) | Potent inhibitor that disrupts lipid signaling pathways by preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate.[4] |
| Manoalide | Phospholipase C (PLC) | A selective, non-competitive inhibitor that modulates lipid signaling pathways, influencing calcium mobilization and protein kinase activation.[4] |
| ET-18-OCH3 | Phospholipase C (PLC) | An ether lipid analog that interacts with lipid membranes, affecting phosphatidylinositol hydrolysis.[4] |
Experimental Protocols
To evaluate the inhibitory potential of compounds like this compound, standardized experimental protocols are essential.
In Vitro PC-PLC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC.
Materials:
-
Purified PC-PLC enzyme (e.g., from Bacillus cereus)
-
Chromogenic substrate (e.g., p-nitrophenylphosphorylcholine)
-
Assay buffer (e.g., Tris-HCl buffer containing ZnCl2 and Triton X-100)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, the PC-PLC enzyme, and the test compound.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 410 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without the inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Anti-proliferative Assay (³H-Thymidine Incorporation)
This assay assesses the effect of a compound on the proliferation of cancer cells, which can be an indirect measure of its inhibitory effect on signaling pathways like the one involving PC-PLC.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
³H-Thymidine (radioactive)
-
Scintillation counter
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Add ³H-thymidine to each well and incubate for a further period to allow its incorporation into the DNA of proliferating cells.
-
Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
The level of radioactivity is proportional to the rate of cell proliferation.
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound compared to untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and procedures involved, the following diagrams are provided.
Caption: Putative PC-PLC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the inhibitory and anti-proliferative activity of test compounds.
References
- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2-(morpholinomethyl)benzoate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(morpholinomethyl)benzoate. The following procedures are based on the hazardous properties of its structural components, methyl benzoate and morpholine, and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | To protect against potential splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a flame-resistant lab coat, and closed-toe shoes.[4][5][6][7] | To prevent skin contact, which may cause irritation or burns, and to protect from potential flammability hazards. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if ventilation is inadequate.[6][8] | To avoid inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Handling :
-
In Case of a Spill :
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
-
Disposal :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. mcrsafety.com [mcrsafety.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. northmetal.net [northmetal.net]
- 11. store.sangon.com [store.sangon.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
